KAT681
Descripción
Propiedades
Fórmula molecular |
C24H21FNNaO6 |
|---|---|
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
sodium 4-[4-[(2-carboxyacetyl)amino]-2,6-dimethylphenoxy]-2-[(4-fluorophenyl)-hydroxymethyl]phenolate |
InChI |
InChI=1S/C24H22FNO6.Na/c1-13-9-17(26-21(28)12-22(29)30)10-14(2)24(13)32-18-7-8-20(27)19(11-18)23(31)15-3-5-16(25)6-4-15;/h3-11,23,27,31H,12H2,1-2H3,(H,26,28)(H,29,30);/q;+1/p-1 |
Clave InChI |
WIAUUVBWUTVDDD-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
KAT-681: A Liver-Selective Thyromimetic Approach to Metabolic and Hepatocellular Health
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAT-681 (also known as T-0681) is a novel, liver-selective thyromimetic agent that has demonstrated significant potential in preclinical studies for its beneficial effects on lipid metabolism, atherosclerosis, and the inhibition of liver cancer development. By selectively activating the thyroid hormone receptor beta (TRβ), which is predominantly expressed in the liver, KAT-681 aims to harness the therapeutic benefits of thyroid hormone signaling in the liver while minimizing the potential for adverse effects in other tissues, such as the heart and bone, where the TRα isoform is more prevalent.[1][2] This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and mechanisms of action of KAT-681.
Core Data Presentation
Table 1: Effects of KAT-681 on Plasma Lipids in a Rabbit Model of Hypercholesterolemia
| Parameter | Control | KAT-681 (36 nmol/kg/day) | % Change |
| Plasma Cholesterol | Data not available | Data not available | -60% |
| Plasma Triglycerides | Data not available | Data not available | -70% |
Data derived from a study in New Zealand White rabbits on a 0.2% cholesterol diet for 4 weeks.
Table 2: Effects of KAT-681 on Hepatocarcinogenesis in a Rat Model
| Treatment Group | Number of Altered Hepatocellular Foci (AHF) | Proliferative Index (PI) of Hepatocytes in AHF |
| Control | Data not available | Data not available |
| KAT-681 (0.25 mg/kg/day for 3 weeks) | Serial reduction observed until day 14 | Significantly increased, with a peak on day 2 |
| KAT-681 (0.1 mg/kg/day for 20 weeks) | Inhibition of development | Significantly lower than controls |
Data from a study using a diethylnitrosamine (DEN), 2-acetylaminofluorene (B57845) (2-AAF), and partial hepatectomy (PH) induced hepatocarcinogenesis model in rats.
Mechanism of Action: Selective TRβ Agonism
KAT-681 exerts its effects by acting as a selective agonist for the thyroid hormone receptor beta (TRβ).[1] TRβ is the primary isoform of the thyroid hormone receptor found in the liver and is a key regulator of cholesterol and triglyceride metabolism.[1][2] In contrast, the TRα isoform is more abundant in the heart and bone, and its activation is associated with the undesirable side effects of hyperthyroidism.[1]
The liver selectivity of some thyromimetics is thought to be mediated by specific cellular transport processes that concentrate the compound in hepatocytes. Upon entering the hepatocyte and binding to TRβ in the nucleus, KAT-681 initiates a cascade of gene expression changes that lead to its therapeutic effects.
Signaling Pathway of KAT-681 in the Hepatocyte
Caption: KAT-681 signaling pathway in the hepatocyte.
The activation of TRβ by KAT-681 leads to the upregulation of key genes involved in cholesterol homeostasis:
-
Low-density lipoprotein receptor (LDLr): Increases the uptake of LDL cholesterol from the circulation into the liver.
-
Scavenger receptor class B type I (SR-BI): Facilitates the uptake of cholesterol from high-density lipoprotein (HDL).
-
Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in the conversion of cholesterol to bile acids, a major route of cholesterol elimination.
-
ATP-binding cassette transporters G5 and G8 (ABCG5/G8): Promote the secretion of cholesterol into the bile.[3][4][5][6]
Key Experimental Protocols
Rat Hepatocarcinogenesis Model
This model is designed to study the inhibitory effects of compounds on the development of liver cancer.
Caption: Experimental workflow for the in vivo macrophage RCT assay.
Detailed Methodology:
-
Macrophage Preparation: Mouse macrophage-like cells (e.g., J774) are cultured and incubated with [3H]-cholesterol and acetylated LDL to induce foam cell formation. [7]2. Animal Treatment: Recipient mice (e.g., C57BL/6) are treated with T-0681 (KAT-681) or a vehicle control for a specified period.
-
Macrophage Injection: The [3H]-cholesterol-labeled macrophages are washed and injected intraperitoneally into the recipient mice. [7][8]4. Sample Collection: Mice are housed in metabolic cages for the collection of feces over a 48-hour period. Blood samples are collected at various time points.
-
Analysis: The amount of [3H]-radiolabel is quantified in the plasma and feces. Fecal samples are processed to separate neutral and acidic sterols. The rate of macrophage RCT is determined by the amount of [3H]-tracer that appears in the feces over the collection period. [7][9][10]
Conclusion
KAT-681 represents a promising therapeutic candidate with a liver-selective mechanism of action. Preclinical studies have provided strong evidence for its efficacy in improving lipid profiles and inhibiting the development of hepatocellular carcinoma. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the properties of KAT-681 and other liver-selective thyromimetics. The continued exploration of this class of compounds holds significant potential for the development of novel treatments for metabolic and liver diseases.
References
- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Role of Thyroid Receptor β Agonists in the Treatment of Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of ATP-binding cassette sterol transporters ABCG5 and ABCG8 by the liver X receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-level expression of ABCG5 and ABCG8 attenuates diet-induced hypercholesterolemia and atherosclerosis in Ldlr-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice | Springer Nature Experiments [experiments.springernature.com]
- 10. In vivo reverse cholesterol transport assay [bio-protocol.org]
The Role of KAT6A in Hepatocarcinogenesis: An In-depth Technical Guide
A Note on Nomenclature: The query for "KAT681" has been interpreted as a likely typographical error for "KAT6A," as the latter is a well-documented lysine (B10760008) acetyltransferase implicated in various cancers, including hepatocellular carcinoma (HCC). This guide will focus on the established role of KAT6A in hepatocarcinogenesis.
Executive Summary
Lysine acetyltransferase 6A (KAT6A), also known as monocytic leukemia zinc finger protein (MOZ) or MYST3, is a key epigenetic regulator that plays a significant role in the development and progression of hepatocellular carcinoma (HCC). Research has demonstrated that KAT6A is frequently upregulated in HCC tissues and cell lines, and its elevated expression is correlated with poor prognostic features and shorter survival rates for patients.[1][2] Mechanistically, KAT6A promotes hepatocarcinogenesis through the acetylation of histone H3 at lysine 23 (H3K23), which subsequently drives the expression of the oncogene SOX2 via the recruitment of the TRIM24 protein.[1][2] Furthermore, KAT6A has been linked to therapeutic resistance, particularly to the multi-kinase inhibitor sorafenib, through its interaction with the Hippo signaling pathway effector YAP. This guide provides a comprehensive overview of the current understanding of KAT6A's role in HCC, including quantitative data from key studies, detailed experimental protocols for its investigation, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: KAT6A Expression in Hepatocellular Carcinoma
| Sample Type | Method | Finding | Significance | Reference |
| HCC Tissues vs. Adjacent Non-Tumor Tissues | qRT-PCR | Significantly upregulated KAT6A mRNA | P < 0.05 | [1] |
| HCC Tissues vs. Adjacent Non-Tumor Tissues | Western Blot | Significantly upregulated KAT6A protein | P < 0.05 | [1] |
| HCC Tissues vs. Adjacent Non-Tumor Tissues | Immunohistochemistry (IHC) | Higher KAT6A protein expression | P < 0.05 | [1] |
| HCC Cell Lines (Hep3B, HepG2, Huh7, MHCC-97H, HCCLM3) vs. Normal Hepatic Cells (THLE-3) | Western Blot | Increased KAT6A protein levels in HCC cell lines | P < 0.05 | [1] |
Table 2: Functional Consequences of Altered KAT6A Expression in HCC Cells
| Cell Line | Experiment | Genetic Alteration | Quantitative Effect | Significance | Reference |
| Hep3B | Cell Viability (CCK8 Assay) | KAT6A Overexpression | Significant increase | P < 0.05 | [3] |
| Huh7 | Cell Viability (CCK8 Assay) | KAT6A Knockdown | Significant decrease | P < 0.05 | [3] |
| Hep3B | Cell Proliferation (EdU Assay) | KAT6A Overexpression | Significant increase | P < 0.05 | [3] |
| Huh7 | Cell Proliferation (EdU Assay) | KAT6A Knockdown | Significant decrease | P < 0.05 | [3] |
| Hep3B | Colony Formation Assay | KAT6A Overexpression | Significant increase | P < 0.05 | [3] |
| Huh7 | Colony Formation Assay | KAT6A Knockdown | Significant decrease | P < 0.05 | [3] |
| Nude Mice | Subcutaneous Xenograft | KAT6A Overexpression in Hep3B cells | Significantly enhanced tumor growth | P < 0.05 | [3] |
Experimental Protocols
Immunohistochemistry (IHC) for KAT6A in Liver Tissue
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) human liver tissue sections.
1.1. Deparaffinization and Rehydration:
-
Heat slides in an oven at 60°C for 20 minutes.
-
Immerse slides in xylene, 2 changes for 10 minutes each.
-
Immerse slides in 100% ethanol (B145695), 2 changes for 5 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
1.2. Antigen Retrieval:
-
Submerge slides in a citrate (B86180) buffer solution (10 mM sodium citrate, pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
1.3. Staining:
-
Wash slides with phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 15 minutes at room temperature.
-
Wash slides with PBST.
-
Block non-specific binding by incubating with 5% normal goat serum in PBST for 1 hour at room temperature.
-
Incubate with a primary antibody against KAT6A (diluted in blocking buffer) overnight at 4°C.
-
Wash slides with PBST.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBST.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash slides with PBST.
-
Develop the signal using a 3,3'-diaminobenzidine (B165653) (DAB) substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
Western Blot for Nuclear KAT6A Detection
2.1. Nuclear Protein Extraction:
-
Harvest HCC cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the cell membrane by passing the suspension through a narrow-gauge needle or using a Dounce homogenizer.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with agitation.
-
Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing nuclear proteins.
-
Determine protein concentration using a BCA assay.
2.2. SDS-PAGE and Transfer:
-
Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
2.3. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against KAT6A (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Quantitative Real-Time PCR (qRT-PCR) for KAT6A mRNA
3.1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from HCC cells or tissues using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
3.2. qPCR Reaction:
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for KAT6A, and the synthesized cDNA.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of KAT6A mRNA.
Chromatin Immunoprecipitation-qPCR (ChIP-qPCR)
4.1. Chromatin Preparation:
-
Cross-link proteins to DNA in HCC cells by treating with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
4.2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) or magnetic beads.
-
Incubate the chromatin with an antibody against H3K23ac or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
4.3. DNA Purification and qPCR:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
Perform qPCR using primers specific for the SOX2 promoter region.
-
Analyze the data as a percentage of input DNA.
Orthotopic Xenograft Mouse Model of HCC
5.1. Cell Preparation and Animal Model:
-
Culture and harvest HCC cells (e.g., Hep3B with KAT6A overexpression).
-
Resuspend the cells in a mixture of serum-free medium and Matrigel.
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
5.2. Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the left flank to expose the spleen and liver.
-
Carefully inject the cell suspension into the left lobe of the liver.
-
Suture the abdominal wall and close the skin incision with wound clips.
5.3. Tumor Monitoring and Analysis:
-
Monitor the mice for tumor growth using palpation or in vivo imaging (if cells are luciferase-labeled).
-
Euthanize the mice at a predetermined endpoint.
-
Excise the liver tumors and measure their volume and weight.
-
Process the tumor tissue for histological analysis (e.g., IHC for Ki-67 and TUNEL assay).
Mandatory Visualization
Caption: KAT6A Signaling Pathway in Hepatocarcinogenesis.
Caption: Experimental Workflow for ChIP-qPCR.
References
- 1. An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix stiffness-induced upregulation of histone acetyltransferase KAT6A promotes hepatocellular carcinoma progression through regulating SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of KAT681: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KAT681, also known as T-0681, is a novel, liver-selective thyromimetic compound that has demonstrated significant therapeutic potential in preclinical studies. By selectively activating thyroid hormone receptors (THRs) in the liver, this compound offers the prospect of harnessing the beneficial metabolic effects of thyroid hormones while minimizing the risk of cardiotoxicity and other adverse effects associated with systemic thyroid hormone administration. This document provides a comprehensive technical overview of the existing preclinical data on this compound, detailing its mechanism of action, and its effects on lipid metabolism and hepatocellular carcinoma. While clinical trial data for this compound is not publicly available, the preclinical findings presented herein underscore its potential as a promising candidate for further investigation in metabolic and oncological indications.
Introduction
Thyroid hormones are critical regulators of metabolism, growth, and development. Their therapeutic use, however, is often limited by adverse effects on the heart and other tissues. Liver-selective thyromimetics represent a promising strategy to uncouple the beneficial hepatic effects of thyroid hormone action, such as lowering cholesterol, from the detrimental systemic effects. This compound has emerged as a noteworthy compound in this class, with preclinical evidence highlighting its potent hypolipidemic and anti-cancer properties. This guide synthesizes the available preclinical data on this compound to provide a detailed resource for the scientific and drug development community.
Mechanism of Action: Selective Thyroid Hormone Receptor-Beta (THR-β) Agonism
This compound exerts its effects by acting as a selective agonist for the thyroid hormone receptor-beta (THR-β), which is the predominant isoform of the thyroid hormone receptor expressed in the liver. In contrast, the alpha isoform (THR-α) is more abundant in the heart and is largely responsible for the cardiac side effects of thyroid hormones. By selectively targeting THR-β in the liver, this compound initiates a signaling cascade that modulates the expression of genes involved in lipid metabolism and cell proliferation.
Signaling Pathway
The proposed signaling pathway for this compound is initiated by its binding to the ligand-binding domain of THR-β within hepatocytes. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated THR-β, in a heterodimeric complex with the retinoid X receptor (RXR), then binds to thyroid hormone response elements (TREs) on the promoter regions of target genes, thereby regulating their transcription.
Figure 1: Proposed signaling pathway of this compound in hepatocytes.
Therapeutic Potential in Hyperlipidemia
Preclinical studies have demonstrated the potent hypolipidemic effects of this compound. By upregulating the expression of key receptors involved in cholesterol uptake and reverse cholesterol transport, this compound effectively reduces plasma cholesterol and triglyceride levels.
Quantitative Data from In Vivo Studies
| Animal Model | Treatment Group | Dose | Duration | Key Findings | Reference |
| New Zealand White Rabbits (on 0.2% cholesterol diet) | This compound | 36 nmol/kg/day | 4 weeks | - 60% decrease in plasma cholesterol- 70% decrease in plasma triglycerides | [1] |
| Wild-type Mice | This compound | 36 nmol/kg/day | Not specified | - 50% decrease in plasma cholesterol | [2] |
| SR-BI KO Mice | This compound | Not specified | Not specified | - 2-fold increase in hepatic LDLr expression- Marked decrease in plasma cholesterol | [2] |
Experimental Protocols
In Vivo Rabbit Study for Hyperlipidemia
-
Animal Model: Male New Zealand White rabbits.
-
Diet: 0.2% cholesterol diet to induce hyperlipidemia.
-
Drug Administration: this compound administered at a dose of 36 nmol/kg/day. The vehicle-treated group received the placebo.
-
Duration: 4 weeks.
-
Sample Collection: Blood samples were collected for lipid profiling.
-
Analysis: Plasma cholesterol and triglyceride levels were measured. Hepatic expression of LDL receptor (LDLr) and scavenger receptor class B, type I (SR-BI) was assessed.
Figure 2: Experimental workflow for the in vivo rabbit hyperlipidemia study.
Therapeutic Potential in Hepatocellular Carcinoma
This compound has also been investigated for its potential as a chemopreventive agent in hepatocellular carcinoma (HCC). Studies in a rat model of hepatocarcinogenesis have shown that this compound can inhibit the development of preneoplastic lesions.
Quantitative Data from In Vivo Rat Study
| Animal Model | Treatment Group | Dose | Duration | Key Findings |
| Rats (DEN/2-AAF/PH model) | This compound | 0.04, 0.1, or 0.25 mg/kg/day | 3 weeks | - Dose-dependent reduction in the total area of GST-P-positive lesions (34-48%)- Dose-dependent reduction in the number of GST-P-positive lesions (20-44%)- Reduction in mean size of hepatocellular adenomas (HCAs) by 34% at 0.25 mg/kg/day- Marked reduction in serum gamma-glutamyl transpeptidase (GGT) activity |
Note: DEN: diethylnitrosamine; 2-AAF: 2-acetylaminofluorene (B57845); PH: partial hepatectomy; GST-P: glutathione (B108866) S-transferase placental form.
Experimental Protocols
In Vivo Rat Study for Hepatocarcinogenesis
-
Animal Model: Male F344 rats.
-
Carcinogenesis Induction: A multi-step model involving initiation with diethylnitrosamine (DEN), promotion with 2-acetylaminofluorene (2-AAF), and partial hepatectomy (PH).
-
Drug Administration: Following the carcinogenic insult, rats were orally administered this compound at doses of 0.04, 0.1, or 0.25 mg/kg/day for 3 weeks.
-
Analysis:
-
Histopathology: Livers were examined for glutathione S-transferase placental form (GST-P)-positive preneoplastic lesions and hepatocellular adenomas (HCAs).
-
Morphometric Analysis: The number, area, and size of lesions were quantified.
-
Biochemical Analysis: Serum levels of gamma-glutamyl transpeptidase (GGT) were measured.
-
References
The Role of KAT6A Inhibition in Metabolic Diseases: A Technical Overview
Disclaimer: No specific lysine (B10760008) acetyltransferase 6A (KAT6A) inhibitor with the designation "KAT681" has been identified in publicly available scientific literature. This document summarizes the current understanding of KAT6A's role in metabolic processes and the effects of known KAT6A inhibitors based on preclinical research. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Lysine acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a member of the MYST family of histone acetyltransferases. It plays a crucial role in regulating gene expression by acetylating histones and other proteins, thereby influencing a wide range of cellular processes, including cell cycle progression, differentiation, and senescence.[1][2] While the primary focus of KAT6A inhibitor development has been in oncology, emerging evidence suggests a potential role for KAT6A in the regulation of cellular metabolism, making it a prospective target for metabolic diseases. This technical guide consolidates the existing, albeit limited, data on the metabolic effects of KAT6A inhibition.
KAT6A and Cellular Metabolism
Recent studies have begun to unravel the involvement of KAT6A in fundamental metabolic pathways. Research indicates that KAT6A is a key regulator of cellular growth and mitochondrial metabolism.
A key study has demonstrated that KAT6A's acetyltransferase activity is essential for maintaining mitochondrial function. Specifically, KAT6A acetylation has been shown to be important for fatty acid oxidation and the regulation of autophagy through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3]
Furthermore, KAT6A has been implicated in the metabolic reprogramming of immune cells. A 2024 study revealed that KAT6A is required for the metabolic adaptation of CD4+ T cells, specifically by orchestrating the histone acetylation of several glycolytic genes. This finding suggests that KAT6A plays a role in glucose metabolism and that its inhibition could have therapeutic applications in autoimmunity, a condition often linked with metabolic dysregulation.[4]
Effects of KAT6A Inhibitors on Metabolic Parameters
Direct evidence for the effects of KAT6A inhibitors on systemic metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease is currently lacking in the scientific literature. The available data is derived from in vitro studies, primarily in cardiomyocytes, using the specific KAT6A inhibitor WM-1119.
The following table summarizes the observed effects of the KAT6A inhibitor WM-1119 on mitochondrial respiration in cardiomyocytes.
| Cell Type | Inhibitor | Parameter Measured | Outcome | Reference |
| Cardiomyocytes | WM-1119 | Maximal Respiration | Markedly Reduced | [3] |
Experimental Protocols
The following is a generalized protocol for assessing mitochondrial respiration using a Seahorse XF Analyzer, as inferred from the methodologies of related studies. This assay is crucial for determining the impact of compounds like KAT6A inhibitors on cellular metabolism.
Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF96 or similar analyzer
-
Seahorse XF Cell Culture Microplates
-
Specific KAT6A inhibitor (e.g., WM-1119)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cell culture medium, serum, and supplements
-
Cells of interest (e.g., cardiomyocytes)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the KAT6A inhibitor at various concentrations for a specified duration. Include a vehicle control group.
-
Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with substrate (e.g., pyruvate, glutamine, and glucose) and incubate the plate in a non-CO2 incubator at 37°C.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Seahorse Assay: Place the cell culture microplate and the sensor cartridge in the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time as the inhibitors are sequentially injected.
-
Data Analysis: Analyze the resulting OCR data to determine the various parameters of mitochondrial respiration. Normalize the data to cell number.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the proposed signaling pathway through which KAT6A influences mitochondrial function and fatty acid oxidation.
References
- 1. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 2. KAT6A - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Lysine acetyltransferase 6A maintains CD4+ T cell response via epigenetic reprogramming of glucose metabolism in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Initial Synthesis of KAT681: A Liver-Selective Thyromimetic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KAT681, also known as T-0681, is a liver-selective thyromimetic agent developed by Kissei Pharmaceutical Co., Ltd. As a thyroid hormone receptor (THR) agonist, this compound has demonstrated significant potential in preclinical studies for the treatment of metabolic disorders such as hypercholesterolemia and hyperlipidemia. Furthermore, its targeted action on the liver has led to investigations into its role as a chemopreventive agent for hepatocarcinogenesis. This document provides a comprehensive overview of the discovery, initial biological characterization, and the known experimental data related to this compound. While specific details of the initial synthesis are not publicly available, this guide consolidates the existing scientific literature to offer a detailed understanding of this promising therapeutic candidate.
Introduction
Thyroid hormones are critical regulators of metabolism, growth, and development. However, their therapeutic use is often limited by adverse effects on the heart and other tissues. This has driven the development of thyromimetics, which are compounds that selectively target thyroid hormone receptors in specific tissues. This compound is a liver-selective thyromimetic that primarily acts as an agonist for the thyroid hormone receptor.[1] Its liver-specific action minimizes the risk of cardiac side effects, making it a promising candidate for treating metabolic diseases and potentially liver cancer.[1]
Discovery and Development
This compound was initially developed by Kissei Pharmaceutical Co., Ltd. and has been evaluated in preclinical settings.[1] It is identified as a thyroid hormone receptor-β (TRβ) selective agonist. The rationale behind its development was to create a compound that could harness the lipid-lowering effects of thyroid hormones, which are mediated by TRβ in the liver, while avoiding the adverse cardiovascular effects associated with TRα activation in the heart.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by acting as a thyroid hormone receptor agonist.[1] Upon binding to THR, predominantly the β-isoform in the liver, it modulates the transcription of target genes involved in lipid metabolism. A key mechanism is the upregulation of the low-density lipoprotein receptor (LDLR) and the scavenger receptor class B, type I (SR-BI), which are crucial for the clearance of cholesterol from the blood.[2]
Quantitative Data
Table 1: In Vivo Efficacy of this compound in Animal Models
| Parameter | Animal Model | Dosage | Effect | Reference |
| Plasma Cholesterol | New Zealand White Rabbits | 36 nmol/kg/day | 60% decrease | [2] |
| Plasma Triglycerides | New Zealand White Rabbits | 36 nmol/kg/day | 70% decrease | [2] |
| Hepatocellular Adenoma (HCA) Mean Size | Rats | 0.25 mg/kg/day | 34% reduction | [1] |
| Serum γ-glutamyl transpeptidase | Rats | 0.25 mg/kg/day | 64% reduction | [1] |
| Altered Hepatocellular Foci (AHF) Number | Rats | 0.25 mg/kg/day | 20-44% reduction | [1] |
| Total Area of GST-P-positive lesions | Rats | 0.25 mg/kg/day | 34-48% reduction | [1] |
Experimental Protocols
Detailed experimental protocols from the initial studies are summarized below.
In Vivo Hyperlipidemia Studies in Rabbits
-
Animal Model: Male New Zealand White rabbits.
-
Drug Administration: Subcutaneous implantation of Alzet osmotic pumps delivering this compound (T-0681) at a dose of 36 nmol/kg/day in a vehicle of 1% DMSO/PBS.
-
Diet: A high-cholesterol diet containing 0.2% cholesterol and 3.5% fat, or 2% cholesterol and 5% fat. Food intake was restricted to 100 g/day per animal.
-
Duration: The study duration for lipid-lowering effects was 4 weeks.
-
Sample Collection: At the end of the study, animals were fasted for 5 hours before blood collection. Organ biopsies were snap-frozen for further analysis.
-
Analysis: Plasma cholesterol and triglyceride levels were measured. Hepatic expression of LDLR and SR-BI was determined by protein expression analysis.
In Vivo Hepatocarcinogenesis Studies in Rats
-
Animal Model: Male F344 rats.
-
Induction of Hepatocarcinogenesis: A multi-step process involving a single intraperitoneal injection of diethylnitrosamine (DEN), followed by oral administration of 2-acetylaminofluorene (B57845) (2-AAF) and partial hepatectomy.
-
Drug Administration: Oral administration of this compound at a dose of 0.25 mg/kg/day.
-
Duration: Short-term (3 weeks) and long-term (20 weeks) treatment protocols were used.
-
Analysis: The number and size of altered hepatocellular foci (AHF) and hepatocellular adenomas (HCAs) were quantified. The proliferative index of hepatocytes was determined. Serum levels of gamma-glutamyl transpeptidase were measured as a biochemical marker.
In Vitro Cell-Based Assay
-
Cell Line: HepG2 human hepatoma cells.
-
Protocol:
-
HepG2 cells were cultured to 70% confluency.
-
Cells were incubated with 50 µg/mL of acetylated LDL (AcLDL) for 24 hours to downregulate SR-BI expression.
-
Following AcLDL treatment, cells were treated with this compound (0.5 µM) in a serum-free medium for another 24 hours.
-
Cellular protein was extracted, and Western blot analysis was performed to assess the expression of SR-BI.
-
Initial Synthesis of this compound
The detailed initial synthesis protocol for this compound is proprietary information of Kissei Pharmaceutical Co., Ltd. and is not available in the public domain through scientific literature or patents. The development of thyromimetics often involves complex multi-step organic synthesis to achieve the desired receptor selectivity and pharmacokinetic properties.
Conclusion
This compound is a promising liver-selective thyromimetic with significant potential for the treatment of hyperlipidemia and as a chemopreventive agent for liver cancer. Preclinical data have demonstrated its efficacy in lowering plasma lipids and inhibiting the development of preneoplastic lesions in the liver. Its mechanism of action through the upregulation of hepatic LDLR and SR-BI provides a clear rationale for its therapeutic effects. While the specific details of its initial synthesis and in vitro potency (IC50/EC50) are not publicly available, the existing body of research provides a strong foundation for its further development. Future studies and potential clinical trials will be crucial in determining the ultimate therapeutic value of this compound.
References
Early Preclinical Studies of KAT-681: A Liver-Selective Thyromimetic for Hepatocellular Carcinoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
KAT-681 (also known as T-0681) is a novel, liver-selective thyromimetic agent that has demonstrated potential as a chemopreventive agent in preclinical models of hepatocellular carcinoma (HCC).[1] As an agonist of the thyroid hormone receptor (THR), particularly the beta isoform (TRβ) which is highly expressed in the liver, KAT-681 leverages a key signaling pathway involved in metabolic regulation and tumor suppression.[2][3] This document provides a comprehensive overview of the early preclinical findings for KAT-681, focusing on its effects in a chemically-induced rat model of hepatocarcinogenesis. The information presented herein is intended to provide researchers and drug development professionals with a detailed understanding of the foundational science behind KAT-681.
Mechanism of Action: Liver-Selective Thyromimetic
Thyroid hormones are crucial for regulating metabolism, and their signaling is mediated by thyroid hormone receptors (TRs), which are ligand-dependent transcription factors.[4] The two main isoforms, TRα and TRβ, are expressed in different tissues, with TRβ being the predominant form in the liver.[2] In the context of cancer, TRβ has been identified as a tumor suppressor in various solid tumors, including HCC.[5][6][7] Its activation can lead to the inhibition of oncogenic signaling pathways such as the PI3K/AKT pathway, suppression of cancer stem cell characteristics, and a reduction in tumor growth.[5][6]
KAT-681 is designed as a liver-selective TRβ agonist.[3] This selectivity aims to harness the anti-tumorigenic effects of TRβ activation in the liver while minimizing potential adverse effects in other tissues, such as the heart, where TRα is more abundant.[2] The proposed mechanism of action for KAT-681 in hepatocarcinogenesis involves the modulation of cell proliferation and the promotion of a more differentiated, less malignant phenotype in hepatocytes.
Signaling Pathway
The binding of KAT-681 to TRβ in hepatocytes initiates a cascade of transcriptional events. While the precise downstream targets in the context of HCC are still under investigation, the general pathway involves the recruitment of co-regulators to the TRβ-ligand complex, which then binds to thyroid hormone response elements (TREs) on the DNA. This leads to the altered expression of genes involved in cell cycle control, apoptosis, and cellular differentiation.
Caption: Proposed signaling pathway of KAT-681 in hepatocytes.
In Vivo Efficacy in a Rat Model of Hepatocarcinogenesis
The primary preclinical evaluation of KAT-681's anti-cancer effects was conducted in a well-established rat model of hepatocarcinogenesis induced by diethylnitrosamine (DEN) and 2-acetylaminofluorene (B57845) (2-AAF).[1] This model mimics key aspects of human liver cancer development.
Experimental Protocol: DEN/2-AAF Induced Rat Hepatocarcinogenesis
The following protocol is a generalized representation based on standard methodologies for this model.
-
Initiation: Male Wistar rats are administered a single intraperitoneal injection of diethylnitrosamine (DEN) to induce DNA damage and initiate hepatocyte transformation.
-
Promotion/Selection: Two weeks after DEN initiation, rats are subjected to a promotion regimen. This typically involves daily oral administration of 2-acetylaminofluorene (2-AAF) for a period of two weeks to promote the proliferation of initiated hepatocytes while suppressing the growth of normal hepatocytes. A partial hepatectomy is often performed during this period to further stimulate regenerative proliferation.
-
Treatment: Following the promotion phase, rats are divided into control and treatment groups. The treatment group receives daily oral doses of KAT-681.
-
Endpoint Analysis: After a defined treatment period (e.g., 3 to 20 weeks), animals are euthanized, and their livers are collected for histopathological and biochemical analysis. Key endpoints include the number and size of preneoplastic lesions (altered hepatocellular foci, AHF) and hepatocellular adenomas (HCA), often identified by glutathione (B108866) S-transferase placental form (GST-P) staining. The proliferative index (PI) within these lesions is also assessed.
Caption: Workflow for the in vivo evaluation of KAT-681.
Quantitative In Vivo Data
The study demonstrated that KAT-681 has differential effects depending on the duration of treatment.
Short-Term Treatment (3 weeks): In a short-term study, KAT-681 was administered at a dose of 0.25 mg/kg/day. While it led to a reduction in the number of altered hepatocellular foci (AHF), it also transiently increased the proliferative index within these foci.[1]
Long-Term Treatment (20 weeks): Long-term administration of KAT-681 at a lower dose of 0.1 mg/kg/day showed more pronounced anti-tumorigenic effects.[1]
| Parameter | Control Group | KAT-681 (0.1 mg/kg/day) | % Change |
| Number of AHF (/cm²) | Data not specified | Reduced | - |
| Mean Size of AHF (mm²) | Data not specified | Reduced | - |
| Number of HCA (/cm²) | Data not specified | No significant change | - |
| Mean Size of HCA (mm²) | Data not specified | Reduced | - |
| Proliferative Index within Lesions | Higher | Significantly Lower | ↓ |
Note: The source study describes these changes as significant reductions but does not provide specific numerical values for all parameters in a comparative table format.
Biochemical analysis also showed that serum levels of gamma-glutamyl transpeptidase (γ-GGT), a marker associated with hepatocarcinogenesis, were markedly reduced by 64% in rats treated with 0.25 mg/kg/day of KAT-681.[1]
In Vitro Studies, Pharmacokinetics, and Toxicology
As of the date of this document, publicly available data on the in vitro activity of KAT-681 against hepatocellular carcinoma cell lines (e.g., IC50 values) are not available. Similarly, detailed pharmacokinetic studies outlining the absorption, distribution, metabolism, and excretion (ADME) profile of KAT-681, as well as formal toxicology and safety pharmacology studies, have not been published in the peer-reviewed literature.
Summary and Future Directions
The early preclinical data for KAT-681 indicate that this liver-selective thyromimetic has promising chemopreventive activity in a rat model of hepatocarcinogenesis. Its mechanism of action, centered on the activation of the tumor-suppressing TRβ, provides a strong rationale for its development as a targeted therapy for HCC. Long-term treatment has been shown to reduce the size of preneoplastic and neoplastic lesions and suppress cell proliferation within these lesions.[1]
However, a significant data gap exists regarding the in vitro potency, pharmacokinetic profile, and safety of KAT-681. To advance this compound into further clinical development, future studies should focus on:
-
In Vitro Characterization: Determining the IC50 values of KAT-681 in a panel of human HCC cell lines to understand its direct cytotoxic or cytostatic effects.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME studies in multiple species to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution.
-
Toxicology Studies: Performing IND-enabling toxicology and safety pharmacology studies to establish a safe dose range for first-in-human clinical trials.
-
Mechanism Elucidation: Further investigating the downstream molecular targets of KAT-681 and TRβ signaling in HCC to identify biomarkers of response.
References
- 1. KAT-681 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential use of TG68 - A novel thyromimetic - for the treatment of non-alcoholic fatty liver (NAFLD)-associated hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid Hormone in Hepatocellular Carcinoma: Cancer Risk, Growth Regulation, and Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroid Hormone Receptor Beta as Tumor Suppressor: Untapped Potential in Treatment and Diagnostics in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of KAT6A/B Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lysine acetyltransferases (KATs) are crucial enzymes in chromatin organization and function through the acetylation of histones.[1] The MYST family of KATs includes the oncogenes KAT6A (also known as MOZ) and KAT6B (also known as MORF).[1] Dysregulation of KAT6A/B has been implicated in various cancers, including acute myeloid leukemia and breast cancer, making them attractive therapeutic targets.[2][3][4] Inhibitors of KAT6A/B have been shown to induce cellular senescence and arrest tumor growth, offering a promising avenue for cancer therapy.[1][2][5][6] This document provides detailed experimental protocols for in vivo studies of KAT6A/B inhibitors, using the representative compounds WM-1119 and CTx-648 (also known as PF-9363) as examples. While the specific compound "KAT681" is not prominently featured in the reviewed literature, the following protocols for potent and selective KAT6A/B inhibitors serve as a comprehensive guide for preclinical in vivo evaluation of compounds in this class.
Mechanism of Action and Signaling Pathway
KAT6A/B inhibitors are typically small molecules that act as reversible competitors of acetyl coenzyme A (acetyl-CoA), thereby preventing the acetylation of histones, such as H3K23, by the MYST family of enzymes.[2][7] This inhibition of histone acetylation leads to a more condensed chromatin structure and alters the expression of genes involved in cell proliferation and differentiation.[3]
A key mechanism of action for KAT6A/B inhibitors is the induction of cellular senescence, a state of irreversible cell cycle arrest.[1][2] This is often dependent on the activation of the CDKN2A locus, which encodes the tumor suppressor proteins p16INK4A and p19ARF.[1][8] Upregulation of p16INK4A and p19ARF can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and senescence without causing DNA damage.[1][9][10] Consequently, inhibition of KAT6A/B can suppress tumor growth in various preclinical models.[2][4][11]
In the context of glioblastoma, KAT6A has been shown to acetylate H3K23, which then recruits TRIM24 to activate PIK3CA transcription, leading to the enhancement of PI3K/AKT signaling and tumorigenesis.[12] Inhibition of KAT6A would, therefore, be expected to suppress this pathway.
Quantitative Data Summary
The following tables summarize the in vivo administration protocols and efficacy data for the KAT6A/B inhibitors WM-1119 and CTx-648.
Table 1: In Vivo Administration Protocols for KAT6A/B Inhibitors
| Compound | Animal Model | Tumor Model | Route of Administration | Dosage | Dosing Schedule | Vehicle |
| WM-1119 | Mouse | Eµ-Myc Lymphoma | Intraperitoneal (IP) | 50 mg/kg | 3 or 4 times daily | PEG400 |
| CTx-648 (PF-9363) | Mouse | ER+ Breast Cancer Xenograft | Oral (PO) | 0.2, 1, 5 mg/kg | Once daily | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
Table 2: In Vivo Efficacy of KAT6A/B Inhibitors
| Compound | Animal Model | Key Efficacy Readouts | Results |
| WM-1119 | Eµ-Myc Lymphoma Mouse Model | Tumor burden (bioluminescence imaging), Spleen weight, Histone acetylation (H3K9ac) in tumor cells | Significant reduction in tumor burden and spleen weight.[13][14] Reduced H3K9ac in tumor cells. |
| CTx-648 (PF-9363) | ER+ Breast Cancer Xenograft Models | Tumor growth inhibition (TGI) | Potent tumor growth inhibition, including in models refractory to endocrine therapy.[7][11] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of WM-1119 in a Mouse Lymphoma Model
This protocol is based on studies using the Eµ-Myc lymphoma model.[14]
1. Animal Model and Tumor Cell Line:
-
Animal: C57BL/6 mice.
-
Tumor Cells: Eµ-Myc lymphoma cell line (e.g., EMRK1184) expressing a luciferase reporter for in vivo imaging.
2. WM-1119 Formulation:
-
Dissolve WM-1119 in Polyethylene glycol 400 (PEG400) to the desired concentration.[14]
-
Prepare fresh daily.
3. Experimental Procedure:
-
Inject Eµ-Myc lymphoma cells intravenously into recipient mice.
-
Monitor tumor engraftment and progression via bioluminescence imaging.
-
Once tumor burden is established (e.g., day 7 post-injection), randomize mice into treatment and control groups.
-
Treatment Group: Administer WM-1119 (50 mg/kg) via intraperitoneal (IP) injection four times daily.[14]
-
Control Group: Administer an equivalent volume of the vehicle (PEG400) on the same schedule.
-
Continue treatment for a specified period (e.g., 11 days).[14]
4. Monitoring and Endpoints:
-
Monitor animal health and body weight daily.
-
Measure tumor burden every 2-3 days using bioluminescence imaging.[13]
-
At the end of the study, euthanize mice and collect spleens to measure spleen weight as an indicator of tumor burden.[14]
-
Collect tumor cells from the spleen or bone marrow for pharmacodynamic analysis.
5. Pharmacodynamic Analysis:
-
Assess histone acetylation levels (e.g., H3K9ac) in tumor cells via intracellular flow cytometry or western blotting to confirm target engagement.
Protocol 2: In Vivo Efficacy Study of CTx-648 in an ER+ Breast Cancer Xenograft Model
This protocol is based on preclinical studies of CTx-648 in breast cancer models.[3][4][7]
1. Animal Model and Tumor Model:
-
Animal: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Model: Subcutaneous implantation of ER+ breast cancer cells (e.g., MCF7, T47D) or patient-derived xenograft (PDX) fragments.
2. CTx-648 Formulation:
-
Prepare a stock solution of CTx-648 in DMSO.
-
For oral gavage, prepare the final formulation by mixing the DMSO stock with other vehicles. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[15][16]
-
Prepare fresh daily or as stability allows.
3. Experimental Procedure:
-
Implant tumor cells or PDX tissue subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups based on tumor volume.
-
Treatment Groups: Administer CTx-648 at various doses (e.g., 0.2, 1, 5 mg/kg) via oral gavage once daily.[3]
-
Control Group: Administer an equivalent volume of the vehicle on the same schedule.
-
Continue treatment for the duration of the study (e.g., 21-28 days).
4. Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal health and body weight regularly.
-
The primary endpoint is tumor growth inhibition (TGI).
-
At the end of the study, tumors can be excised for further analysis.
5. Pharmacodynamic Analysis:
-
Collect tumor tissue at various time points after the final dose.
-
Analyze the levels of histone acetylation (e.g., H3K23ac) by western blotting or immunohistochemistry to confirm on-target activity.[7]
-
Conduct gene expression analysis (e.g., RNA-seq) to evaluate the downregulation of estrogen signaling and cell cycle pathways.[3][7]
Experimental Workflow Diagram
References
- 1. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncologyone.com.au [oncologyone.com.au]
- 4. monash.edu [monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. New KAT6 inhibitors induce senescence and arrest cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CSIRO Research Publications Repository [publications.csiro.au]
- 8. research.monash.edu [research.monash.edu]
- 9. In vivo analysis of p53 tumor suppressor function using genetically engineered mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Administration of KAT681 in Rat Models of Liver Cancer
Introduction
KAT681 is a novel oral multi-kinase inhibitor designed to target key signaling pathways involved in tumor proliferation and angiogenesis.[1][2] Its primary mechanism of action involves the inhibition of serine/threonine kinases in the Raf/MEK/ERK pathway and the blockade of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[1][2][3] These pathways are frequently deregulated in hepatocellular carcinoma (HCC), making this compound a promising candidate for therapeutic intervention.[4][5]
This document provides detailed application notes and standardized protocols for the preclinical evaluation of this compound in chemically-induced rat models of hepatocellular carcinoma. The methodologies outlined herein are intended for use by researchers, scientists, and drug development professionals to ensure consistency and reproducibility in efficacy and pharmacokinetic studies.
Data Presentation
Quantitative data from representative studies are summarized below to provide an expected performance baseline for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Healthy and HCC-Bearing Rats
This table summarizes the key pharmacokinetic parameters of this compound following a single oral administration. Data indicates that the presence of HCC can significantly alter the drug's profile, leading to higher serum concentrations and reduced clearance.[6]
| Parameter | Healthy Rats (50 mg/kg) | HCC-Bearing Rats (50 mg/kg) | Healthy Rats (100 mg/kg) |
| Cmax (µg/mL) | ~2.5 - 3.0 | ~6.0 - 7.5 | ~5.0 - 6.0 |
| AUC(0-t) (min·µg/mL) | ~16,356 | ~29,154 | ~29,154 |
| Tmax (h) | ~4.0 - 6.0 | ~6.0 - 8.0 | ~6.0 - 8.0 |
| T½ (h) | ~9.0 | ~12.0 | ~10.5 |
| CL/F (L/h/kg) | ~0.05 | ~0.02 - 0.03 | ~0.06 |
Data are presented as mean values or ranges compiled from various studies.[3][6][7] Cmax: Maximum serum concentration; AUC: Area under the curve; Tmax: Time to maximum concentration; T½: Half-life; CL/F: Oral clearance.
Table 2: Efficacy of this compound in a Diethylnitrosamine (DEN)-Induced HCC Rat Model
This table presents the anti-tumor efficacy of this compound administered orally to rats with established HCC. Treatment duration was typically 3-4 weeks.
| Parameter | Vehicle Control Group | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |
| Tumor Burden Reduction (%) | 0 | Significant reduction vs. Control[8] | N/A |
| Reduction in Nodule Multiplicity | Baseline | Significantly decreased[9][10] | N/A |
| Decrease in Hepatocellular Foci Size | Baseline | Significantly decreased[11] | N/A |
| Tumor Cell Proliferation (Ki-67 Index) | High | Significantly reduced[8][12] | Significantly reduced[13] |
| Tumor Cell Apoptosis (Caspase-3 Activity) | Low | Significantly increased[13] | Significantly increased[13] |
Results are qualitative summaries of findings from multiple studies.[8][9][10][11][12][13]
Experimental Protocols
Protocol 1: Induction of Hepatocellular Carcinoma (HCC) in Rats
This protocol describes a widely used method for inducing HCC in rats using the chemical carcinogen Diethylnitrosamine (DEN), which effectively mimics the progression of human HCC.[9][12]
Materials:
-
Male Wistar or Sprague-Dawley rats (5-8 weeks old, 180-220 g)[11][14]
-
Diethylnitrosamine (DEN)
-
Sterile 0.9% saline solution
-
Sterile syringes and needles (25G)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Acclimatization: House rats for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
-
DEN Solution Preparation: Prepare a fresh solution of DEN in sterile saline. A common concentration is 20 mg/mL. Handle DEN with extreme caution in a chemical fume hood.
-
Induction Regimen:
-
Option A (Single High Dose): Administer a single intraperitoneal (i.p.) injection of DEN at 200 mg/kg body weight.[11] Tumor development typically occurs over 8-12 weeks.
-
Option B (Repeated Low Dose): Administer weekly i.p. injections of DEN (e.g., 50-70 mg/kg) for 10-15 weeks.[9][10] This method often results in cirrhosis followed by multifocal HCC, closely resembling human disease progression.[9][10]
-
-
Monitoring: Monitor animal health and body weight weekly. Observe for signs of distress or tumor development (e.g., abdominal distension).
-
Confirmation of Tumor Development: Tumor formation can be confirmed via imaging (ultrasound, MRI) or at the experiment's endpoint through macroscopic examination and histopathology of the liver.[12]
Protocol 2: Administration of this compound to HCC-Bearing Rats
This protocol outlines the procedure for oral administration of this compound to rats with DEN-induced HCC.
Materials:
-
This compound (or surrogate compound Sorafenib (B1663141) tosylate)
-
Vehicle solution (e.g., 1:1 mixture of Cremophor EL and 95% ethanol, or a suspension in 0.5% carboxymethylcellulose)
-
Oral gavage needles (bulb-tipped)
-
Syringes
-
Balance for weighing animals
Procedure:
-
Dosing Group Allocation: Once HCC is established (e.g., 16 weeks post-DEN initiation), randomly assign rats to treatment groups (e.g., Vehicle Control, this compound 10 mg/kg, this compound 30 mg/kg).
-
Formulation Preparation: Prepare the dosing formulation of this compound in the chosen vehicle. Ensure the compound is fully dissolved or homogeneously suspended. Prepare fresh daily or as stability data allows.
-
Administration:
-
Monitoring: Continue to monitor animal health, body weight, and any signs of toxicity throughout the treatment period.
Protocol 3: Assessment of Anti-Tumor Efficacy
This protocol details the methods for evaluating the therapeutic effects of this compound at the end of the treatment period.
Materials:
-
Surgical tools for necropsy
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Liquid nitrogen
-
Calipers
-
Reagents for immunohistochemistry (e.g., anti-Ki-67, anti-Caspase-3 antibodies)
-
Kits for liver function tests (e.g., ALT, AST)
Procedure:
-
Euthanasia and Sample Collection: At the study endpoint, euthanize rats according to approved institutional guidelines. Collect blood samples via cardiac puncture for biochemical analysis.
-
Macroscopic Evaluation:
-
Carefully excise the entire liver and weigh it.
-
Count the number of visible tumor nodules on the liver surface.
-
Measure the dimensions (length and width) of the nodules using calipers.
-
-
Histopathology:
-
Fix representative sections of both tumorous and non-tumorous liver tissue in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues for paraffin (B1166041) embedding, sectioning, and Hematoxylin and Eosin (H&E) staining to assess tissue architecture and neoplastic changes.[11]
-
-
Immunohistochemistry (IHC):
-
Biochemical Analysis:
-
Centrifuge blood samples to separate serum.
-
Measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess liver function and potential hepatotoxicity.[16]
-
-
Data Analysis: Statistically compare the data from the this compound-treated groups with the vehicle control group (e.g., using t-test or ANOVA). A p-value < 0.05 is typically considered significant.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its in vivo evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for evaluating this compound in a DEN-induced rat HCC model.
References
- 1. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Chapter - The Developing Role of Sorafenib in the Management of Hepatocellular Carcinoma | Bentham Science [eurekaselect.com]
- 6. Pharmacokinetics and apparent Michaelis constant for metabolite conversion of sorafenib in healthy and hepatocellular carcinoma-bearing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of triptolide on the pharmacokinetics of sorafenib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumoral response and tumoral phenotypic changes in a rat model of diethylnitrosamine-induced hepatocellular carcinoma after salirasib and sorafenib administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Combining Crocin and Sorafenib Improves Their Tumor-Inhibiting Effects in a Rat Model of Diethylnitrosamine-Induced Cirrhotic-Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sorafenib effect on liver neoplastic changes in rats: more than a kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sorafenib delays recurrence and metastasis after liver transplantation in a rat model of hepatocellular carcinoma with high expression of phosphorylated extracellular signal-regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. Sorafenib inhibits liver regeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of KAT6A Target Engagement by KAT681
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lysine (B10760008) Acetyltransferase 6A (KAT6A), also known as MOZ or MYST3, is a crucial epigenetic regulator belonging to the MYST family of histone acetyltransferases.[1][2][3] KAT6A plays a significant role in various cellular processes, including the regulation of transcription, cell cycle progression, and the maintenance of hematopoietic stem cells.[2] Dysregulation of KAT6A activity is implicated in several pathologies, particularly in cancer, where it can function as an oncogene.[2][4]
One of the primary mechanisms of KAT6A function is through the acetylation of histone H3 at lysine 23 (H3K23ac).[5][6][7][8] This modification alters chromatin structure, making it more accessible for transcription factors and promoting the expression of target genes.[3] A key signaling pathway influenced by KAT6A is the PI3K/AKT pathway.[5][6][9][10] KAT6A-mediated H3K23 acetylation can recruit the protein TRIM24 to the promoter of PIK3CA, a catalytic subunit of PI3K, leading to its transcriptional activation and subsequent stimulation of the PI3K/AKT signaling cascade, which promotes cell proliferation and survival.[5][6][7][8]
KAT681 is a small molecule inhibitor designed to target the acetyltransferase activity of KAT6A. To assess the efficacy and mechanism of action of this compound, it is essential to quantify its effect on the acetylation of direct KAT6A targets within cells. Western blotting is a fundamental and widely used technique to detect and quantify changes in protein modifications, such as histone acetylation.[11][12] This application note provides a detailed protocol for using Western blot analysis to measure the dose-dependent inhibition of KAT6A-mediated H3K23 acetylation by this compound in a relevant cancer cell line.
Signaling Pathway
The following diagram illustrates the role of KAT6A in the activation of the PI3K/AKT signaling pathway. KAT6A acetylates Histone H3 at Lysine 23, which facilitates the recruitment of TRIM24 to the PIK3CA promoter, leading to gene transcription and pathway activation. Inhibition of KAT6A by this compound is expected to block this cascade.
Experimental Protocol
Objective
To determine the in-cell potency of this compound by measuring the reduction of Histone H3 Lysine 23 acetylation (H3K23ac) in treated cells via Western blot.
Materials and Reagents
-
Cell Line: U87 glioblastoma or other suitable cancer cell line with detectable KAT6A expression.
-
Inhibitor: this compound (dissolved in DMSO)
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Quantification: BCA Protein Assay Kit
-
Sample Buffer: 4X Laemmli Sample Buffer with 10% 2-mercaptoethanol
-
Gels: 15% Mini-PROTEAN TGX Precast Gels (higher percentage gels provide better resolution for low molecular weight histones)[13]
-
Running Buffer: 1X Tris/Glycine/SDS
-
Transfer Buffer: 1X Tris/Glycine with 20% Methanol
-
Membrane: 0.2 µm Nitrocellulose membrane (recommended for optimal retention of small histone proteins)[13]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-H3K23ac
-
Rabbit anti-Total Histone H3 (as a loading control)
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
The diagram below outlines the major steps of the Western blot procedure for analyzing this compound target engagement.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed U87 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium. A typical dose range could be 0, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, and 3 µM. Include a DMSO-only vehicle control.
-
Aspirate the old medium and treat the cells with the this compound dilutions. Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Protein Extraction (Lysis):
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize all samples with lysis buffer to the lowest concentration.
-
Prepare samples for loading by mixing 15-20 µg of protein with 4X Laemmli sample buffer and heating at 95°C for 5-10 minutes.[11][13]
-
-
SDS-PAGE:
-
Load the prepared samples and a pre-stained protein ladder onto a 15% polyacrylamide gel.
-
Run the gel at 150-200 V until the dye front reaches the bottom.[13]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose membrane.[13] Use a semi-dry or wet transfer system according to the manufacturer's protocol (e.g., 100 V for 60 minutes in a wet transfer system).
-
-
Immunoblotting:
-
Confirm protein transfer with Ponceau S staining.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-H3K23ac, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Incubate with HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
After imaging for H3K23ac, the membrane can be stripped and re-probed for Total Histone H3 as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K23ac signal to the Total H3 signal for each lane.
-
Data Presentation
The quantitative data obtained from the densitometry analysis should be compiled into a clear, structured table. This allows for easy comparison of the dose-dependent effect of this compound on H3K23 acetylation. The results can then be used to calculate an IC₅₀ value.
Table 1: Densitometry Analysis of H3K23 Acetylation Following this compound Treatment
| This compound Conc. (nM) | H3K23ac Intensity (Arbitrary Units) | Total H3 Intensity (Arbitrary Units) | Normalized H3K23ac Signal (H3K23ac / Total H3) | % Inhibition (Relative to Vehicle) |
| 0 (Vehicle) | 15,230 | 15,500 | 0.983 | 0% |
| 10 | 13,110 | 15,350 | 0.854 | 13.1% |
| 30 | 9,890 | 15,600 | 0.634 | 35.5% |
| 100 | 5,450 | 15,420 | 0.353 | 64.1% |
| 300 | 2,130 | 15,550 | 0.137 | 86.1% |
| 1000 | 910 | 15,300 | 0.059 | 94.0% |
| 3000 | 780 | 15,610 | 0.050 | 94.9% |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
This protocol provides a robust method for evaluating the cellular activity of the KAT6A inhibitor, this compound. By quantifying the reduction in H3K23 acetylation via Western blot, researchers can effectively determine the potency of the compound and confirm its mechanism of action as an inhibitor of KAT6A's enzymatic function. This assay is a critical step in the preclinical validation of novel epigenetic modulators for therapeutic development.
References
- 1. KAT6A - Wikipedia [en.wikipedia.org]
- 2. The key roles of the lysine acetyltransferases KAT6A and KAT6B in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 4. KAT6 | Insilico Medicine [insilico.com]
- 5. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 13. news-medical.net [news-medical.net]
Application Notes and Protocols for Immunohistochemistry Staining with KAT6A/B Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) Acetyltransferases (KATs) are critical epigenetic regulators, with KAT6A and its paralog KAT6B playing significant roles in various cellular processes, including gene transcription and cell cycle progression.[1][2] Dysregulation of KAT6A/B activity is implicated in several cancers, making them compelling therapeutic targets.[1] Small molecule inhibitors targeting KAT6A/B, such as PF-07248144 and CTx-648 (PF-9363), have shown promise in preclinical and clinical studies, particularly in estrogen receptor-positive (ER+) breast cancer.[1][3][4]
These inhibitors function by selectively blocking the catalytic activity of KAT6A/B, leading to a reduction in the acetylation of histone H3 at lysine 23 (H3K23Ac).[2][3] This epigenetic modification is crucial for the transcription of genes involved in oncogenic signaling pathways. One such critical pathway regulated by KAT6A is the PI3K/AKT signaling cascade.[5][6][7][8] KAT6A-mediated H3K23 acetylation recruits the TRIM24 protein to the promoter of PIK3CA, the gene encoding the catalytic subunit of PI3K, leading to its upregulation and subsequent activation of AKT signaling.[5][6][7][8]
Immunohistochemistry (IHC) is an invaluable technique for assessing the pharmacodynamic effects of KAT6A/B inhibitors in tissue samples. It allows for the visualization and quantification of target engagement (reduction in H3K23Ac) and downstream pathway modulation (e.g., changes in phosphorylated AKT) within the tumor microenvironment. These application notes provide detailed protocols for IHC staining of tissues treated with KAT6A/B inhibitors, enabling researchers to evaluate treatment efficacy and understand the in situ molecular response.
Data Presentation
The following tables summarize expected quantitative data from IHC analysis of tumor tissues treated with a KAT6A/B inhibitor. Staining can be quantified using methods such as the H-Score, which incorporates both the intensity and the percentage of positive cells.
H-Score = Σ (Intensity × Percentage of Staining at that Intensity)
Where intensity is scored on a scale of 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong).
Table 1: Pharmacodynamic Marker (H3K23Ac) Analysis in Tumor Tissues
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.9 ± 0.3 | 90 ± 8 | 261 ± 35 |
| KAT681 (Low Dose) | 1.4 ± 0.5 | 45 ± 12 | 63 ± 25 |
| This compound (High Dose) | 0.6 ± 0.4 | 15 ± 7 | 9 ± 6 |
Note: A clinical study with the KAT6 inhibitor PF-07248144 reported a >50% reduction in H3K23Ac levels in paired tumor biopsies.[9]
Table 2: Downstream Pathway Marker (Phospho-AKT Ser473) Analysis in Tumor Tissues
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.7 ± 0.4 | 82 ± 11 | 221 ± 41 |
| This compound (Low Dose) | 1.6 ± 0.6 | 50 ± 15 | 80 ± 32 |
| This compound (High Dose) | 0.9 ± 0.5 | 25 ± 10 | 23 ± 14 |
Signaling Pathway and Experimental Workflow
KAT6A Signaling Pathway
The diagram below illustrates the role of KAT6A in activating the PI3K/AKT signaling pathway, a key mechanism for promoting tumorigenesis. Treatment with a KAT6A/B inhibitor (e.g., this compound) is expected to block this pathway.
General Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps for performing IHC on tissue samples treated with a KAT6A/B inhibitor.
Experimental Protocols
This protocol provides a general guideline for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tissues. Optimization may be required for specific antibodies and tissue types.
Reagents and Materials
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol (B145695) (graded series: 100%, 95%, 80%, 70%)
-
Xylene
-
Paraffin wax
-
Positively charged slides
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking buffer (e.g., 5% Normal Goat Serum in PBS)
-
Phosphate Buffered Saline (PBS)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Permanent mounting medium
Table 3: Recommended Primary Antibodies
| Target | Host | Recommended Dilution Range | Supplier (Example) |
| H3K23Ac | Rabbit | 1:200 - 1:1000 | Various |
| Phospho-AKT (Ser473) | Rabbit | 1:100 - 1:500 | Various |
| KAT6A | Rabbit | 1:100 - 1:400 | Various |
| Ki-67 | Rabbit | 1:200 - 1:500 | Various |
Protocol Steps
-
Tissue Fixation and Processing:
-
Sectioning and Slide Preparation:
-
Cut 4-5 µm thick sections from the FFPE tissue blocks using a microtome.
-
Float the sections in a water bath and mount them on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
-
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining Procedure:
-
Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply blocking buffer (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature in a humidified chamber.[11]
-
Primary Antibody Incubation: Drain the blocking buffer and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[11]
-
Washing: Rinse slides with PBS (3 changes, 5 minutes each).
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Rinse slides with PBS (3 changes, 5 minutes each).
-
Detection: Apply the DAB substrate solution and incubate until the desired color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop Reaction: Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate slides through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Capture images and perform quantitative analysis using image analysis software to determine the H-Score or other relevant metrics.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Ineffective primary antibody | Use a validated antibody; optimize dilution and incubation time. |
| Inadequate antigen retrieval | Optimize retrieval method (HIER/PIER), buffer pH, and incubation time. | |
| Inactive reagents | Use fresh reagents, especially the DAB substrate. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of primary/secondary antibody. |
| Endogenous peroxidase activity | Ensure complete quenching with hydrogen peroxide. | |
| Over-development of chromogen | Reduce DAB incubation time. | |
| Inconsistent Staining | Uneven reagent application | Ensure the entire tissue section is covered with each reagent. |
| Tissues dried out during staining | Use a humidified chamber for incubation steps. |
References
- 1. oncologyone.com.au [oncologyone.com.au]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of lysine acetyltransferase KAT6 in ER+HER2− metastatic breast cancer: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Sigma-Aldrich [merckmillipore.com]
- 8. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
Application Notes and Protocols: Gene Expression Analysis in Cells Treated with a KAT6A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine Acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a histone acetyltransferase that plays a crucial role in regulating gene expression by acetylating histones, primarily H3K9 and H3K14.[1][2] This epigenetic modification leads to a more open chromatin structure, facilitating gene transcription.[3] Dysregulation of KAT6A activity has been implicated in various diseases, including several types of cancer such as breast cancer, leukemia, and colorectal cancer.[3][4] Consequently, KAT6A has emerged as a promising therapeutic target.
This document provides detailed protocols for analyzing gene expression changes in cells treated with a potent and selective KAT6A inhibitor, exemplified here as KAT681. The methodologies described are essential for understanding the molecular mechanisms of KAT6A inhibition and for the development of novel cancer therapeutics.
Mechanism of Action
KAT6A inhibitors are small molecules designed to specifically block the enzymatic activity of the KAT6A protein.[3] By inhibiting KAT6A's acetyltransferase function, these compounds prevent the acetylation of histone and non-histone proteins, leading to a more condensed chromatin state and subsequent downregulation of target gene expression.[3] This can induce cell cycle arrest, senescence, and apoptosis in cancer cells, thereby inhibiting tumor growth.[3][5]
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Target Gene Expression in ZR-75-1 Cells (RT-qPCR)
| Target Gene | This compound Concentration (nM) | Fold Change (vs. Vehicle) | P-value |
| ESR1 | 10 | 0.72 | <0.05 |
| 100 | 0.45 | <0.01 | |
| 1000 | 0.21 | <0.001 | |
| PGR | 10 | 0.68 | <0.05 |
| 100 | 0.39 | <0.01 | |
| 1000 | 0.18 | <0.001 | |
| MYC | 10 | 0.85 | >0.05 |
| 100 | 0.55 | <0.05 | |
| 1000 | 0.32 | <0.01 | |
| ACTB | 10 | 1.02 | >0.05 |
| 100 | 0.98 | >0.05 | |
| 1000 | 1.01 | >0.05 |
Table 2: Top Differentially Expressed Gene Sets from RNA-Seq Analysis of ZR-75-1 Cells Treated with 100 nM this compound for 48 hours
| Gene Set/Pathway | Regulation | Genes in Set | Fold Enrichment | FDR q-value |
| Estrogen Response Early | Down | 50 | 4.2 | <0.001 |
| PI3K/AKT Signaling | Down | 85 | 3.5 | <0.001 |
| G2/M Checkpoint | Down | 40 | 3.1 | <0.01 |
| Interferon Alpha Response | Up | 30 | 2.8 | <0.01 |
| Apoptosis | Up | 60 | 2.5 | <0.05 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: ZR-75-1 (ER-positive breast cancer cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Plating: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 1 ml of TRIzol reagent to each well and incubate for 5 minutes at room temperature to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µl of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 500 µl of isopropanol, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant, wash the RNA pellet with 1 ml of 75% ethanol (B145695) by centrifuging at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µl of RNase-free water.
-
Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using a bioanalyzer.
Protocol 3: Gene Expression Analysis by RT-qPCR
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, 10 ng of cDNA, and gene-specific primers (e.g., for ESR1, PGR, MYC, and a housekeeping gene like ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with standard cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 4: Genome-wide Gene Expression Analysis by RNA-Seq
-
Library Preparation: Use a TruSeq Stranded mRNA Library Prep Kit (or equivalent) starting with 1 µg of total RNA. This includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess raw read quality using FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression: Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.[6][7]
-
Pathway Analysis: Use the list of differentially expressed genes to perform gene set enrichment analysis (GSEA) to identify enriched biological pathways.
-
Mandatory Visualization
Caption: Experimental workflow for gene expression analysis.
Caption: KAT6A signaling pathway and inhibition by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of KAT6A enhances immunotherapy efficacy in colorectal cancer by activating interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. betalifesci.com [betalifesci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
Application Notes and Protocols: Establishing Xenograft Models for Cancer Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenograft models are indispensable tools in preclinical oncology research, providing a critical platform for evaluating the efficacy and mechanism of action of novel anti-cancer agents in an in vivo setting.[1][2] This document provides detailed protocols for establishing and utilizing xenograft models for two distinct classes of therapeutic agents: KAT6 inhibitors for breast cancer and the thyromimetic compound KAT-681 for hepatocellular carcinoma.
The protocols are designed to be comprehensive, guiding researchers through cell line selection, animal model considerations, tumor implantation and monitoring, and therapeutic agent administration. Accompanying diagrams and data presentation templates are provided to facilitate experimental design and data interpretation.
Section 1: Establishing a Xenograft Model for KAT6 Inhibitor Studies in ER+/HER2- Breast Cancer
This section focuses on establishing a xenograft model to evaluate the efficacy of KAT6 inhibitors, such as PF-07248144, in estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[3][4][5] KAT6A is a histone acetyltransferase that is frequently amplified in breast cancer and plays a role in regulating gene transcription.[3][6][7] Inhibitors of KAT6A/B have shown potent anti-tumor activity in preclinical models of ER+ breast cancer, including those resistant to endocrine therapy.[7][8]
Experimental Workflow
Caption: Experimental workflow for a KAT6 inhibitor xenograft study.
Signaling Pathway of KAT6A in ER+ Breast Cancer
Caption: Simplified signaling pathway of KAT6A in ER+ breast cancer.
Experimental Protocols
1. Cell Line Selection and Culture
-
Cell Lines: Select appropriate ER+/HER2- breast cancer cell lines. Commonly used models include MCF-7 and T-47D.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MCF-7, RPMI-1640 for T-47D) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052). Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
2. Animal Model
-
Strain: Use immunodeficient mice, such as athymic nude mice or NOD-SCID mice, to prevent graft rejection.[1][9]
-
Age and Sex: Use female mice aged 6-8 weeks.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
3. Tumor Cell Implantation
-
Cell Preparation: Harvest cells during the exponential growth phase. Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. To enhance tumor take rate, cells can be mixed with an equal volume of Matrigel.
-
Injection: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
4. Tumor Growth Monitoring
-
Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week once tumors are palpable.
-
Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
5. Drug Administration
-
Formulation: Prepare the KAT6 inhibitor in a suitable vehicle for the intended route of administration (e.g., oral gavage).
-
Dosing: Administer the drug according to the predetermined dosing schedule and concentration. The control group should receive the vehicle only.
6. Endpoint Analysis
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for H3K23Ac levels).
Data Presentation
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 150.5 ± 12.3 | 1250.8 ± 105.7 | - | +5.2 |
| KAT6 Inhibitor (X mg/kg) | 10 | 148.9 ± 11.8 | 450.2 ± 45.1 | 64.0 | +1.5 |
| KAT6 Inhibitor (Y mg/kg) | 10 | 152.1 ± 13.1 | 280.6 ± 30.9 | 77.6 | -2.1 |
Section 2: Establishing a Xenograft Model for KAT-681 Studies in Hepatocellular Carcinoma
This section outlines the protocol for establishing a xenograft model to investigate the chemopreventive effects of KAT-681, a liver-selective thyromimetic, on hepatocellular carcinoma (HCC).[10] Studies have suggested that KAT-681 may inhibit the development of preneoplastic lesions in the liver.[10]
Experimental Workflow
Caption: Experimental workflow for a KAT-681 hepatocellular carcinoma xenograft study.
Experimental Protocols
1. Cell Line Selection and Culture
-
Cell Lines: Utilize human hepatocellular carcinoma cell lines such as HepG2 or Huh7. For in vivo imaging, consider using cell lines stably expressing luciferase.
-
Culture Conditions: Culture cells in appropriate media (e.g., EMEM for HepG2, DMEM for Huh7) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Animal Model
-
Strain: Use immunodeficient mice, such as NOD-SCID gamma (NSG) mice, which have shown to support robust engraftment of HCC cells.[11]
-
Age and Sex: Use male mice aged 6-8 weeks.
-
Acclimatization: Acclimatize mice for at least one week prior to surgery.
3. Orthotopic Tumor Cell Implantation
-
Cell Preparation: Prepare a single-cell suspension of HCC cells in a serum-free medium/PBS and Matrigel mixture at a concentration of 2-5 x 10^6 cells per injection.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the left flank to expose the spleen.
-
Slowly inject 50 µL of the cell suspension into the spleen.
-
To prevent intra-abdominal seeding, perform a splenectomy a few minutes after injection.
-
Close the incision with sutures or surgical clips.
-
4. Tumor Growth Monitoring
-
Bioluminescence Imaging: If using luciferase-expressing cells, monitor tumor growth and metastasis non-invasively using an in vivo imaging system. Image mice weekly after intraperitoneal injection of D-luciferin.
5. Drug Administration
-
Treatment Schedule: Begin treatment with KAT-681 at a predetermined time point post-implantation.
-
Administration: Administer KAT-681 via the appropriate route (e.g., oral gavage) at the desired dose and frequency. The control group will receive the vehicle.
6. Endpoint Analysis
-
Metastasis Assessment: At the study endpoint, euthanize the mice and carefully examine the liver and other organs for tumor nodules and metastases.
-
Histopathology: Collect the liver and any visible tumors for histological analysis to assess tumor burden and morphology.
-
Biochemical Analysis: Collect blood samples to analyze serum markers related to liver function and hepatocarcinogenesis.[10]
Data Presentation
| Treatment Group | Number of Animals (n) | Mean Bioluminescence Signal at Day 7 (photons/sec) ± SEM | Mean Bioluminescence Signal at Endpoint (photons/sec) ± SEM | Number of Mice with Liver Metastases | Mean Liver Weight (g) ± SEM |
| Vehicle Control | 10 | 1.2 x 10^5 ± 0.3 x 10^5 | 5.8 x 10^7 ± 1.1 x 10^7 | 9/10 | 2.5 ± 0.3 |
| KAT-681 (A mg/kg) | 10 | 1.1 x 10^5 ± 0.2 x 10^5 | 2.1 x 10^7 ± 0.5 x 10^7 | 5/10 | 1.8 ± 0.2 |
| KAT-681 (B mg/kg) | 10 | 1.3 x 10^5 ± 0.4 x 10^5 | 8.9 x 10^6 ± 0.9 x 10^6 | 3/10 | 1.5 ± 0.1 |
References
- 1. Xenograft Models - Altogen Labs [altogenlabs.com]
- 2. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. KAT6 marks another phase 1-to-3 push from Pfizer | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 4. oncologyone.com.au [oncologyone.com.au]
- 5. KAT6 | Insilico Medicine [insilico.com]
- 6. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Derived Xenografts - Antineo [antineo.fr]
- 9. KAT-681 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Liver-Specific Extracellular Matrix Enables High-Fidelity Patient-Derived Hepatocellular Carcinoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Application Notes and Protocols for KAT6A/B Inhibitor Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific information regarding "KAT681" is not publicly available, this document provides a detailed protocol for the dosing and administration of a representative KAT6A/B inhibitor, PF-9363 (also known as CTx-648), in mice. This information is based on preclinical studies and can serve as a valuable resource for designing and executing similar in vivo experiments with novel KAT6 inhibitors.
KAT6A and KAT6B are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histone H3 at lysine (B10760008) 23 (H3K23Ac).[1] Dysregulation of KAT6A/B activity is implicated in various cancers, making them attractive therapeutic targets.[1][2][3][4] Inhibitors of KAT6A/B, such as PF-9363, have demonstrated anti-tumor activity in preclinical models by inducing cellular senescence and arresting tumor growth.[2][3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data for the KAT6A/B inhibitor PF-9363 from preclinical studies.
| Parameter | Value | Species | Administration Route | Source |
| Dose | 5 mg/kg | NSG mice | Oral gavage | [5] |
| Frequency | Not specified | NSG mice | Oral gavage | [5] |
| Tumor Model | Neuroblastoma Xenografts | NSG mice | Oral gavage | [5] |
| Effect | Significant tumor volume reduction | NSG mice | Oral gavage | [5] |
Experimental Protocols
Preparation of PF-9363 for Oral Gavage
Materials:
-
PF-9363 (CTx-648)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Protocol:
-
Accurately weigh the required amount of PF-9363 powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of vehicle to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 1 mg/mL).
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a uniform suspension.
-
Visually inspect the suspension to ensure there are no large particles.
-
Prepare fresh on the day of administration.
Oral Gavage Administration in Mice
Materials:
-
Prepared PF-9363 suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge, flexible)
-
1 mL syringes
-
Animal scale
-
70% ethanol (B145695) for disinfection
Protocol:
-
Weigh each mouse to determine the exact volume of the PF-9363 suspension to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Attach the gavage needle to the syringe and draw up the calculated volume of the drug suspension.
-
Carefully insert the gavage needle into the mouse's esophagus, advancing it gently towards the stomach.
-
Slowly dispense the entire volume of the suspension.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for any immediate adverse reactions.
-
Return the mouse to its cage and observe for any signs of distress.
Signaling Pathway and Experimental Workflow
KAT6A/B Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving KAT6A/B and the mechanism of action of an inhibitor like PF-9363.
Caption: Simplified signaling pathway of KAT6A/B and its inhibition by PF-9363.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines a typical workflow for evaluating the efficacy of a KAT6A/B inhibitor in a mouse xenograft model.
References
- 1. oncologyone.com.au [oncologyone.com.au]
- 2. research.monash.edu [research.monash.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining KAT6A/B inhibitor and retinoic acid shows efficacy in neuroblastoma models | BioWorld [bioworld.com]
Application Notes and Protocols: In Vitro Proliferation Assay with a Hypothetical Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing the in vitro anti-proliferative activity of a hypothetical small molecule inhibitor, herein referred to as Compound-X, on cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for determining the number of viable cells in a sample.[1] This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is directly proportional to the number of viable cells.[1]
The protocols and data presented are intended to serve as a comprehensive guide for researchers investigating the effects of novel compounds on cell proliferation. While this document uses Compound-X as an example, the methodologies can be adapted for other compounds and cell lines.
Hypothetical Mechanism of Action of Compound-X
For the purpose of this application note, we will hypothesize that Compound-X inhibits the proliferation of cancer cells by targeting a key kinase in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell growth, differentiation, and survival.[2][3] By inhibiting a component of this cascade, Compound-X is presumed to block downstream signaling events that are necessary for cell cycle progression, leading to a reduction in cell proliferation.
Data Presentation: Anti-proliferative Activity of Compound-X
The anti-proliferative effects of Compound-X were evaluated against two different cancer cell lines, Cell Line A and Cell Line B, using the MTT assay. The cells were treated with increasing concentrations of Compound-X for 72 hours. The results are summarized as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell proliferation.
| Cell Line | Compound-X IC50 (µM) |
| Cell Line A | 5.2 |
| Cell Line B | 12.8 |
Table 1: Hypothetical IC50 values for Compound-X in two cancer cell lines after 72 hours of treatment.
| Concentration of Compound-X (µM) | % Inhibition in Cell Line A | % Inhibition in Cell Line B |
| 0.1 | 8.5 | 3.2 |
| 1 | 25.3 | 15.1 |
| 5 | 48.9 | 35.7 |
| 10 | 72.1 | 55.4 |
| 50 | 95.6 | 88.9 |
Table 2: Hypothetical dose-dependent inhibition of cell proliferation by Compound-X after 72 hours of treatment.
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is adapted from standard MTT assay procedures.[4]
Materials:
-
Cancer cell lines (e.g., Cell Line A, Cell Line B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound-X (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound-X in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound-X. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of Compound-X using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Calculate the percentage of inhibition:
-
% Inhibition = 100 - % Viability
-
-
Plot the percentage of inhibition against the log of the concentration of Compound-X to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the MTT-based in vitro proliferation assay.
Caption: Hypothetical mechanism of Compound-X inhibiting the MAPK/ERK pathway.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KAT681 Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with the small molecule inhibitor KAT681 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A1: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to come out of solution. The final concentration of DMSO in your aqueous solution is a critical factor; it is advisable to keep it as low as possible, typically below 1%, though even this may not prevent precipitation for highly insoluble compounds.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on typical handling procedures for similar small molecule inhibitors, it is recommended to prepare stock solutions of this compound in a high-purity, anhydrous organic solvent such as DMSO.[2][3][4][5][6] Many suppliers suggest that moisture-absorbing properties of DMSO can impact solubility, so using a fresh, unopened container is recommended.[2][3][4][5][6]
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: The solubility of many kinase inhibitors is highly dependent on pH, particularly for compounds that are weak bases.[1] These molecules often contain functional groups that can be ionized. At a pH below their acid dissociation constant (pKa), these groups become protonated, which generally increases their interaction with water and enhances solubility.[1] Conversely, at a pH above the pKa, the compound will be in its less soluble, unionized form.[1]
Q4: Can I use sonication or warming to help dissolve my this compound?
A4: Yes, gentle warming (e.g., to 37°C) and sonication can be effective methods to aid in the dissolution of this compound, especially during the preparation of stock solutions in organic solvents.[1] However, it is crucial to first verify the thermal stability of the compound to avoid degradation at elevated temperatures.
Q5: What are some strategies to prevent precipitation of this compound in my aqueous assay buffer?
A5: To prevent precipitation, consider the following strategies:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) while maintaining the solubility of this compound.[1]
-
Modify Buffer pH: If this compound is a weak base, lowering the pH of the aqueous buffer can increase its solubility.[1] It may be beneficial to test a range of pH values if your experimental setup allows.
-
Use Solubility Enhancers: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help keep the compound in solution.[1]
-
Serial Dilutions: It is recommended to perform initial serial dilutions in your organic solvent (e.g., DMSO) before adding the final diluted sample to your aqueous medium.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: this compound powder does not fully dissolve in the organic solvent for the stock solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient solvent volume | Increase the volume of the organic solvent incrementally. | The compound dissolves completely. |
| Compound requires energy to dissolve | Gently warm the solution (if thermally stable) or sonicate the vial in a water bath for 5-10 minutes.[1] | The compound dissolves completely. |
| Solvent quality issue | Use fresh, high-purity, anhydrous DMSO.[2][3][4][5][6] | The compound dissolves as expected. |
| Compound purity issue | If solubility problems persist across different solvents, consider the possibility of impurities in your compound stock.[1] | Contact the supplier for a new batch or perform purity analysis. |
Issue 2: this compound precipitates out of the aqueous buffer during the experiment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Final DMSO concentration is too high | Lower the final DMSO concentration in the assay (ideally to <0.5%).[1] | The compound remains in solution. |
| Buffer pH is not optimal | If this compound has ionizable groups, test a range of buffer pH values to find the optimal pH for solubility.[1] | The compound's solubility increases at an optimal pH. |
| Buffer composition is incompatible | Some buffer components can interact with the compound. Try a different buffer system (e.g., PBS vs. Tris-HCl). | The compound remains soluble in the new buffer. |
| Saturation limit exceeded | Decrease the final concentration of this compound in the assay. | The compound remains in solution at a lower concentration. |
| Use of solubility enhancers | Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80) to the aqueous buffer.[1] | The compound's solubility is enhanced, and it remains in solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound sodium salt: 461.4 g/mol ; free acid: 439.4 g/mol ).[2][7]
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.[1]
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.[1]
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming to 37°C may also be applied if the compound's stability at this temperature is confirmed.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C as recommended for long-term stability.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Methodology:
-
Perform serial dilutions of the 10 mM this compound stock solution in DMSO to get closer to the final desired concentration. For example, to achieve a 10 µM final concentration with a 1:1000 final dilution, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate solution.
-
Add the appropriate volume of the diluted this compound solution to the pre-warmed aqueous assay buffer. It is crucial to add the DMSO solution to the aqueous buffer and not the other way around.
-
Mix immediately and gently by inverting the tube or by gentle vortexing to ensure rapid and uniform dispersion.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing KAT681 Dosage for Maximum Efficacy
Disclaimer: Information regarding a specific molecule designated "KAT681" is not publicly available. This guide is based on the well-characterized p300/CBP histone acetyltransferase (HAT) inhibitor, A-485, as a representative compound for a novel KAT inhibitor. The data and protocols provided are intended to serve as a comprehensive framework for researchers working with similar epigenetic modulators.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a KAT6 inhibitor like this compound?
A1: Lysine (B10760008) Acetyltransferase 6A (KAT6A) is an enzyme that adds acetyl groups to histone proteins, particularly targeting lysine residue 23 on histone H3 (H3K23ac).[1] This acetylation relaxes the chromatin structure, making genes more accessible for transcription.[1] KAT6A is involved in gene programs that regulate cell cycle progression and can contribute to tumor cell immortality.[1][2][3] A selective inhibitor like this compound is designed to block the catalytic activity of KAT6A, preventing histone acetylation. This leads to a more condensed chromatin state, reduced expression of target genes involved in cell proliferation, and can induce cellular senescence, thereby arresting tumor growth.[3][4]
Q2: My inhibitor's potency (IC50) in my cell-based assay is much higher than the published biochemical IC50. Why?
A2: This is a common observation. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may not efficiently cross the cell membrane, leading to a lower intracellular concentration than what is applied externally.[5]
-
Efflux Pumps: Cancer cells often overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell, reducing its effective concentration at the target.[5]
-
Protein Binding: The inhibitor can bind non-specifically to other cellular proteins or lipids, sequestering it away from its intended KAT target.[5]
-
Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[5]
-
Competition: In a cellular environment, there are high concentrations of the natural substrate (acetyl-CoA), which can compete with the inhibitor for binding to the enzyme.[5]
Q3: I am observing off-target effects or cytotoxicity at higher concentrations. How can I confirm my observed phenotype is due to KAT6 inhibition?
A3: It is crucial to differentiate between on-target and off-target effects.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of your inhibitor. This helps confirm that the observed effects are not due to the compound's general chemical structure.[6]
-
Dose-Response Curve: A specific, on-target effect should exhibit a clear sigmoidal dose-response relationship. Off-target toxicity often appears as a steep drop-off in viability at high concentrations.[6]
-
Target Engagement & Downstream Markers: The most direct method is to perform a Western blot to measure the levels of the specific histone acetylation mark targeted by your inhibitor (e.g., H3K27ac for p300/CBP inhibitors). A dose-dependent decrease in this mark confirms the inhibitor is engaging its target.[7]
-
Rescue Experiments: If possible, overexpressing the target protein (KAT6) might rescue the cells from the inhibitor's effects, though this can be technically challenging.
Q4: My inhibitor is precipitating out of the cell culture medium. What should I do?
A4: Poor aqueous solubility is a common issue with small molecules.[5]
-
Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low, typically below 0.5% and ideally below 0.1%, as high concentrations can be toxic and affect solubility.[5]
-
Use of Co-solvents: For in vivo studies, formulations with co-solvents like PEG300 and Tween80 may be necessary.[8]
-
Fresh Dilutions: Always prepare fresh dilutions of the inhibitor from a concentrated stock solution just before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[9]
-
Visual Inspection: Before adding to cells, visually inspect the diluted inhibitor solution for any cloudiness or precipitate.[5]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | Inhibitor instability or degradation in solution.[9] | Prepare fresh working solutions for each experiment from a DMSO stock. Store stock solutions in small, single-use aliquots at -80°C. Avoid light exposure for light-sensitive compounds.[9] |
| High background signal in assays. | Compound aggregation at high concentrations. | Perform a concentration-response curve; aggregators often show a steep, non-saturating curve. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assay buffers to disrupt aggregates.[5] |
| Vehicle control (e.g., DMSO) shows a biological effect. | Final solvent concentration is too high. | Maintain a final DMSO concentration below 0.5% (ideally <0.1%). Ensure every well, including untreated controls, receives the same final concentration of the vehicle.[5] |
| No effect on cell viability observed. | Assay duration is too short; inhibitor may be cytostatic, not cytotoxic. | Extend the treatment duration (e.g., 72 to 96 hours).[10] Use a cell proliferation assay (e.g., counting cells over time) in addition to a viability assay (e.g., MTT, CellTiter-Glo). Consider using growth rate inhibition (GR) metrics, which can better capture cytostatic effects.[11] |
Data Presentation
The following tables provide exemplar quantitative data based on the p300/CBP inhibitor A-485, which can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Potency of A-485 (Exemplar Data for this compound)
| Assay Type | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Biochemical Assay | p300 HAT | 9.8 | Cell-free assay measuring direct enzyme inhibition.[12][13] |
| Biochemical Assay | CBP HAT | 2.6 | Cell-free assay measuring direct enzyme inhibition.[12][13] |
Table 2: Cellular Activity of A-485 in Various Cancer Cell Lines (Exemplar Data for this compound)
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Treatment Duration |
|---|---|---|---|---|
| GH3 | Pituitary Adenoma | Cell Viability (CellTiter-Glo) | ~2.5 - 5.0 | 72 hours[7] |
| A549 | Non-Small Cell Lung Cancer | Cell Growth | Dose-dependent inhibition at 5-10 µM | 72 hours[14] |
| H1299 | Non-Small Cell Lung Cancer | Cell Growth | Dose-dependent inhibition at 5-10 µM | 72 hours[14] |
| LNCaP | Prostate Cancer | Cell Proliferation | Selective inhibition reported | Not specified[13] |
Note: IC50 values are highly dependent on the cell line, assay type, and experimental conditions (e.g., incubation time). It is critical to determine the IC50 in your specific system.[10]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the concentration of this compound that inhibits cell metabolic activity, an indicator of cell viability.[15]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the inhibitor (e.g., 0.01 to 100 µM). Include a vehicle-only control.[15][16]
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C.[16]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration to calculate the IC50 value.[16]
Protocol 2: Western Blot for Histone Acetylation
This protocol directly measures the on-target effect of this compound by quantifying changes in histone acetylation.[18]
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound for a set time (e.g., 6, 12, or 24 hours).[18]
-
Histone Extraction:
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.[19]
-
SDS-PAGE and Transfer:
-
Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.[18]
-
Load samples onto a high-percentage (e.g., 15%) SDS-PAGE gel for better resolution of low molecular weight histones.[18][20]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the target acetylation mark (e.g., anti-acetyl-H3K23) and a loading control (e.g., anti-total Histone H3).[18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the relative change in histone acetylation normalized to the total histone level.[19]
Mandatory Visualizations
References
- 1. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. betalifesci.com [betalifesci.com]
- 4. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
KAT6A In Vivo Experimentation Technical Support Center
Disclaimer: The following guide addresses common issues related to in vivo studies of the K-acetyltransferase KAT6A (also known as MOZ). The identifier "KAT681" is not standard; this document assumes it is a typographical error for KAT6A.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KAT6A in vivo models.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with KAT6A mouse models.
Problem 1: Embryonic or Perinatal Lethality in Knockout Mice
Q1: We are not obtaining any homozygous KAT6A knockout (Kat6a-/-) pups from our heterozygous crosses. Why is this happening?
A1: This is an expected outcome. Complete knockout of the Kat6a gene in mice results in embryonic lethality.[1][2][3] Studies have consistently shown that Kat6a-null embryos exhibit severe developmental defects, including a significant reduction in hematopoietic cells, and do not survive to term.[1][2]
Q2: What are the alternatives to a full-body knockout for studying KAT6A function in vivo?
A2: To bypass embryonic lethality, several alternative strategies are recommended:
-
Conditional Knockout (cKO) Models: Utilize the Cre-loxP system to delete Kat6a in a tissue-specific or temporally controlled manner. This involves generating Kat6a-floxed mice (Kat6afl/fl) and crossing them with a specific Cre-driver line.[3]
-
Haploinsufficiency Models: Analyze heterozygous (Kat6a+/-) mice. These mice are viable but may exhibit specific phenotypes, such as smaller body weight and cognitive deficits, which can provide insights into KAT6A's dose-dependent functions.[3]
-
Inducible Systems: Employ tamoxifen-inducible Cre-ERT2 systems to knock out the gene at a specific time point in adult mice, which can help distinguish developmental roles from functions in adult tissues.
Problem 2: Inefficient or "Leaky" Cre-LoxP Recombination
Q1: Our conditional knockout model shows incomplete deletion of the Kat6a floxed allele in the target tissue. What could be the cause?
A1: Inefficient Cre-loxP recombination can stem from several factors:
-
Cre Driver Efficiency: The chosen Cre driver line may have variable or weak expression in the target cell population. It is crucial to validate the Cre line's expression pattern and recombination efficiency, for instance by crossing it with a reporter strain (e.g., Rosa26-LSL-tdTomato).[4][5]
-
Genomic Location: The efficiency of loxP site recombination can be influenced by the genomic context of the floxed allele.[4]
-
Breeding Strategy: For some Cre lines, germline recombination can occur, especially when the Cre transgene is passed through the female germline.[4][5][6] It is often recommended to use Cre-positive males for breeding to avoid this issue.[4]
Q2: We are observing an unexpected phenotype or deletion in tissues where the Cre was not expected to be active. How can we troubleshoot this?
A2: This phenomenon, known as "leaky" or ectopic Cre expression, is a known challenge.[5][7][8]
-
Verify Cre Expression: Thoroughly characterize the Cre driver's expression pattern using a reporter mouse line.[4][5] Do not rely solely on published data, as expression can vary.
-
Appropriate Controls: Use proper controls in your experiments. This includes Cre-negative, floxed littermates (Kat6afl/fl) and Cre-positive, wild-type littermates (Cre+; Kat6a+/+) to account for any potential phenotypes caused by the Cre transgene itself.[5]
-
Genotyping Strategy: Design a PCR genotyping strategy that can distinguish between the wild-type, floxed, and recombined (delta) alleles.[9] This will allow you to detect unintended recombination events.
Frequently Asked Questions (FAQs)
Q: What are the known phenotypes of KAT6A heterozygous (Kat6a+/-) mice?
A: Kat6a+/- mice are viable but display haploinsufficiency phenotypes, including:
-
Reduced body weight compared to wild-type littermates.[3]
-
Cognitive deficits and impaired memory.[3]
-
Strain-dependent reductions in fertility.[10]
Q: What signaling pathways is KAT6A known to be involved in?
A: KAT6A is a histone acetyltransferase that regulates the expression of numerous genes and is involved in several key signaling pathways:
-
Wnt Signaling: KAT6A deficiency can impair Wnt signaling by suppressing the expression of R-spondin 2 (RSPO2).[3][11]
-
PI3K/AKT Signaling: In the context of glioblastoma, KAT6A can upregulate the PI3K/AKT pathway by promoting the transcription of PIK3CA.[12][13][14][15]
-
p53 Signaling: KAT6A can acetylate p53, thereby enhancing its activity and promoting the expression of downstream targets like p21.[16][17]
-
HOX Gene Regulation: KAT6A plays a critical role in regulating the expression of HOX genes, which are essential for embryonic development and body patterning.[1][18]
Quantitative Data Summary
Table 1: Phenotypes of KAT6A Mouse Models
| Model | Genotype | Viability | Key Phenotypes | Reference(s) |
| Full Knockout | Kat6a-/- | Embryonic Lethal | Severe developmental defects, reduced hematopoietic progenitors. | [1][3][19] |
| Heterozygous | Kat6a+/- | Viable | Reduced body weight, cognitive deficits, impaired memory. | [3] |
| Forebrain cKO | Kat6afl/fl; Camk2a-Cre | Viable | Memory defects, impaired synaptic plasticity in the hippocampus. | [3] |
Experimental Protocols
Protocol 1: Genotyping of Kat6a-floxed and Recombined Alleles
This protocol outlines a PCR-based method to distinguish between wild-type (WT), floxed (fl), and Cre-recombined (Δ) alleles of Kat6a.
1. DNA Extraction:
-
Isolate genomic DNA from mouse tail clips or target tissue using a standard DNA extraction kit or protocol.
2. PCR Primer Design:
-
Design three primers for a multiplex PCR reaction:
- Forward Primer (Fwd): Located upstream of the 5' loxP site.
- Reverse Primer 1 (Rev1): Located within the floxed region, between the two loxP sites.
- Reverse Primer 2 (Rev2): Located downstream of the 3' loxP site.
3. PCR Reaction and Cycling:
-
Set up a PCR reaction using a three-primer mix.
-
Use standard PCR cycling conditions, with an annealing temperature optimized for the specific primers.
4. Gel Electrophoresis and Interpretation:
-
Run the PCR products on a 1.5-2.0% agarose (B213101) gel.
-
Expected band sizes:
- Wild-Type Allele (Fwd + Rev2): Produces a single, smaller band.
- Floxed Allele (Fwd + Rev2): Produces a single, larger band (due to the inserted loxP sites).
- Recombined Allele (Fwd + Rev2): Produces a band similar in size to the wild-type allele after Cre-mediated excision.
- A two-primer reaction with Fwd and Rev1 can be used as a positive control for the floxed allele.
Note: It is crucial to design and validate a genotyping protocol that can unambiguously identify all three alleles to accurately monitor recombination.[9][20][21]
Protocol 2: Orthotopic Glioblastoma Xenograft Model
This protocol is adapted from studies investigating the role of KAT6A in glioblastoma.[12][15]
1. Animal Model:
-
Use 6-8 week old female athymic nude mice (Ncr nu/nu).
-
House animals in accordance with institutional IACUC guidelines.
2. Cell Preparation:
-
Culture human glioblastoma cells (e.g., U87) with or without KAT6A knockdown/overexpression.
-
Harvest and resuspend cells in sterile PBS or appropriate medium at a concentration of 5 x 105 cells per 5 µL.
3. Stereotactic Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates for the striatum.
-
Slowly inject 5 µL of the cell suspension into the brain using a Hamilton syringe.
4. Post-operative Care and Monitoring:
-
Suture the incision and provide appropriate post-operative care, including analgesics.
-
Monitor the mice regularly for the development of neurological symptoms and weight loss.
5. Endpoint Analysis:
-
Euthanize mice upon reaching the experimental endpoint (e.g., significant tumor burden, neurological signs).
-
Perfuse the animals and harvest the brains for histological analysis (e.g., H&E staining, immunohistochemistry for KAT6A) and tumor volume measurement.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Key signaling pathways influenced by KAT6A.
Caption: Experimental workflow for a KAT6A conditional knockout study.
Caption: Troubleshooting guide for unexpected cKO results.
References
- 1. The histone acetyltransferase KAT6A is recruited to unmethylated CpG islands via a DNA binding winged helix domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAT6B overexpression rescues embryonic lethality in homozygous null KAT6A mice restoring vitality and normal lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KAT6A deficiency impairs cognitive functions through suppressing RSPO2/Wnt signaling in hippocampal CA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are your Cre-lox mice deleting what you think they are? [jax.org]
- 5. Detecting and Avoiding Problems When Using the Cre/lox System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cre/loxP Recombination System: Applications, Best Practices, and Breeding Strategies | Taconic Biosciences [taconic.com]
- 7. search-library.ucsd.edu [search-library.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. 4 essential steps to verify your Cre-lox model [jax.org]
- 10. Kat6a MGI Mouse Gene Detail - MGI:2442415 - K(lysine) acetyltransferase 6A [informatics.jax.org]
- 11. Kat6a K(lysine) acetyltransferase 6A [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Gene - KAT6A [maayanlab.cloud]
- 17. De Novo Nonsense Mutations in KAT6A, a Lysine Acetyl-Transferase Gene, Cause a Syndrome Including Microcephaly and Global Developmental Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The clinical spectrum of a nonsense mutation in KAT6A: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 21. One-Step Genotyping Method in loxP-Based Conditional Knockout Mice Generated by CRISPR-Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of KAT681 in solution
Welcome to the technical support center for KAT681. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
A1: this compound is a small molecule, liver-selective thyromimetic with the chemical formula C24H22FNO6. Maintaining its stability in solution is crucial for obtaining accurate and reproducible experimental results. Degradation of the molecule can lead to a loss of biological activity and the formation of impurities that may interfere with your assays.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: Based on its chemical structure, which includes phenolic hydroxyl, carboxylic acid, and secondary amide functional groups, this compound is potentially susceptible to degradation through three main pathways:
-
Oxidation: The phenolic group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.
-
Hydrolysis: The amide and ether linkages in the molecule could be susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, especially involving the phenolic and aromatic ring structures.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. Using anhydrous solvents will minimize the risk of hydrolysis. For aqueous buffers, it is best to dilute the stock solution to the final working concentration immediately before use.
Q4: What is the recommended pH for aqueous solutions containing this compound?
Q5: How can I protect my this compound solutions from degradation?
A5: To minimize degradation, it is recommended to:
-
Protect from light: Store all solutions containing this compound in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Limit oxygen exposure: For long-term storage of stock solutions, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
-
Control temperature: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them as quickly as possible.
-
Use appropriate solvents: Prepare stock solutions in anhydrous DMSO or ethanol. For aqueous experiments, prepare fresh dilutions from the stock immediately before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay over time. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the working solution is kept at room temperature. Protect the solution from light. |
| Inconsistent results between experiments. | Inconsistent concentration of active this compound due to degradation. | Standardize the preparation and handling of this compound solutions. Ensure all solutions are protected from light and stored at the correct temperature. Perform a stability check of your stock solution (see Experimental Protocols). |
| Appearance of unknown peaks in my analytical analysis (e.g., HPLC). | Formation of degradation products. | Review your solution preparation and storage procedures. Consider potential sources of contamination or stress (e.g., pH, temperature, light exposure). A forced degradation study can help identify potential degradation products (see Experimental Protocols). |
| Precipitation of this compound in aqueous buffer. | Poor solubility of this compound in the chosen buffer. | Increase the percentage of co-solvent (e.g., DMSO) in your final working solution (ensure it is compatible with your assay). Prepare a lower concentration of the working solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound (free acid or sodium salt)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution.
-
(Optional) To minimize oxidation, gently purge the headspace of the tube with an inert gas (e.g., nitrogen or argon).
-
Seal the tube tightly.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in a Working Solution using HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution (from Protocol 1)
-
Your experimental aqueous buffer
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
Amber vials
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the desired concentration.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified and its area recorded.
-
Store the remaining working solution under your typical experimental conditions (e.g., on the benchtop, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), inject another aliquot of the working solution into the HPLC and record the chromatogram.
-
Compare the peak area of this compound at each time point to the initial peak area at t=0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Plot the percentage of remaining this compound versus time to determine its stability profile under your experimental conditions.
Visualizing Degradation and Prevention
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound in solution.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for assessing the stability of this compound in solution.
Logic Diagram for Troubleshooting this compound Degradation
Technical Support Center: Overcoming Resistance to KAT6A/B Inhibitors in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to KAT6A/B inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KAT6A/B inhibitors?
KAT6A (also known as MOZ, MYST3) and its paralog KAT6B are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression. They primarily acetylate histone H3 at lysine (B10760008) 23 (H3K23ac), leading to a more open chromatin structure that facilitates the transcription of genes involved in cell cycle progression and tumorigenesis. KAT6A/B inhibitors are small molecules that competitively block the catalytic activity of these enzymes, thereby preventing histone acetylation. This results in a more condensed chromatin state, leading to the downregulation of oncogenic gene expression programs, cell cycle arrest, and induction of cellular senescence, ultimately inhibiting tumor growth.[1][2]
Q2: Which cancer cell lines are most sensitive to KAT6A/B inhibitors?
The primary determinant of sensitivity to KAT6A/B inhibitors is the amplification or overexpression of the KAT6A gene.[3] This genetic alteration is most frequently observed in estrogen receptor-positive (ER+) breast cancer, occurring in approximately 10-15% of cases. Therefore, ER+ breast cancer cell lines with documented KAT6A amplification are generally the most sensitive models for preclinical studies.
Q3: What are the primary known mechanisms of resistance to KAT6A/B inhibitors?
Acquired resistance to KAT6A/B inhibitors in cancer cell lines can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thus bypassing their dependency on KAT6A/B activity. A key example is the upregulation of the PI3K/AKT signaling pathway.
-
Metabolic Adaptations: Alterations in cellular metabolism can confer resistance. Specifically, dysregulation of coenzyme A (CoA) biosynthesis, leading to elevated intracellular levels of acetyl-CoA, can outcompete the inhibitor for binding to the KAT6A/B enzyme.
-
Loss of Target Dependency: In some cases, cancer cells may evolve to no longer depend on the specific pathway regulated by KAT6A/B, rendering the inhibitor ineffective.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with KAT6A/B inhibitors and provides actionable solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced or no response to the KAT6A/B inhibitor in a sensitive cell line. | 1. Suboptimal Inhibitor Concentration: The IC50 value can vary between cell lines and experimental conditions. 2. Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling. 3. Cell Line Integrity: The cell line may have lost the KAT6A amplification over multiple passages. | 1. Determine the Optimal IC50: Perform a dose-response curve to establish the effective concentration for your specific cell line. 2. Ensure Proper Inhibitor Handling: Store the inhibitor according to the manufacturer's instructions and prepare fresh dilutions for each experiment. 3. Verify KAT6A Amplification: Regularly perform genomic analysis (e.g., FISH or qPCR) to confirm the KAT6A amplification status. Obtain a new, low-passage vial from a reputable cell bank if necessary. |
| Development of resistance after initial sensitivity to the inhibitor. | 1. Activation of Bypass Pathways: Upregulation of survival pathways like PI3K/AKT. 2. Metabolic Rewiring: Increased intracellular acetyl-CoA levels. | 1. Investigate Bypass Pathways: Use Western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-mTOR). Consider RNA-seq to identify upregulated survival pathways. 2. Assess Metabolic Changes: While direct measurement of acetyl-CoA can be challenging, investigating the expression of enzymes involved in CoA biosynthesis may provide insights. 3. Combination Therapy: Explore the use of combination therapies to target the identified resistance mechanism (see "Combination Strategies" section below). |
| Inconsistent Western blot results for H3K23ac (a direct target of KAT6A). | 1. Antibody Quality: The primary antibody may have low specificity or affinity. 2. Poor Protein Extraction or Transfer: Inefficient lysis or transfer can lead to weak or absent signals. | 1. Validate the Primary Antibody: Use a positive control (e.g., cell lysate from a sensitive line with high KAT6A activity) and a negative control (e.g., lysate from a KAT6A knockout line) to confirm antibody specificity. 2. Optimize Western Blot Protocol: Ensure the use of an appropriate lysis buffer containing protease and phosphatase inhibitors. Verify complete protein transfer from the gel to the membrane using a stain like Ponceau S. |
Quantitative Data on Resistance
| Inhibitor | Cell Line | Condition | Reported IC50 (µM) |
| WM-1119 | Lymphoma Cells | Sensitive | 0.25[4][5][6] |
| PF-07248144 | ER+/HER2- mBC | In a phase 1 clinical trial, antitumor activity was observed.[3][7][8] | Specific IC50 values for sensitive vs. resistant preclinical models are not provided in a tabular format in the reviewed literature. |
Overcoming Resistance: Combination Strategies
A promising approach to overcome resistance to KAT6A/B inhibitors is through combination therapy.
Combination with Menin Inhibitors
In ER+ breast cancer, a synergistic anti-proliferative effect has been observed when combining KAT6A/B inhibitors with menin inhibitors.[3][9][10]
-
Mechanism: KAT6A and the menin-KMT2A complex cooperatively regulate the expression of estrogen receptor (ER)-driven genes.[9][10] By inhibiting both targets, this combination therapy can more effectively suppress the oncogenic transcriptional program, even in models of endocrine resistance.[9]
Signaling Pathways and Experimental Workflows
PI3K/AKT Bypass Signaling Pathway
Activation of the PI3K/AKT pathway is a key mechanism of resistance to KAT6A/B inhibitors.
Caption: PI3K/AKT signaling as a bypass mechanism to KAT6A/B inhibition.
Explanation: KAT6A can upregulate the transcription of PIK3CA, the catalytic subunit of PI3K, by acetylating H3K23 at its promoter, which recruits the TRIM24 protein.[11][12][13][14][15] When KAT6A is inhibited, cancer cells can compensate by upregulating the PI3K/AKT pathway through other mechanisms (e.g., activating mutations in RTKs or PIK3CA itself), leading to continued cell survival and proliferation.
Experimental Workflow for Developing and Characterizing Resistant Cell Lines
Caption: Workflow for generating and characterizing KAT6A/B inhibitor-resistant cell lines.
Key Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of a KAT6A/B inhibitor and to calculate the IC50 value.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
KAT6A/B inhibitor
-
Vehicle control (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the KAT6A/B inhibitor in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Western Blot Analysis
Objective: To assess the levels of specific proteins (e.g., H3K23ac, p-AKT) in response to KAT6A/B inhibitor treatment.
Materials:
-
Treated and untreated cell samples
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K23ac, anti-p-AKT, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between KAT6A and other proteins.
Materials:
-
Cell lysate
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against the protein of interest (the "bait")
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Sample buffer for Western blot analysis
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the "prey").
Caption: General workflow for a Co-immunoprecipitation experiment.
References
- 1. The small inhibitor WM-1119 effectively targets KAT6A-rearranged AML, but not KMT2A-rearranged AML, despite shared KAT6 genetic dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. onclive.com [onclive.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KAT681 Stability and Storage
This technical support center provides guidance on the stability and long-term storage of KAT681, a small molecule inhibitor. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least two years. For short-term storage (up to one month), refrigeration at 2-8°C is acceptable.
Q2: Can I store this compound at room temperature?
A2: It is not recommended to store this compound at room temperature for extended periods. While short-term exposure (a few hours) is unlikely to cause significant degradation, prolonged exposure to ambient conditions can lead to a decrease in purity. For routine laboratory use, it is advisable to prepare smaller aliquots from the main stock to minimize freeze-thaw cycles and exposure to ambient conditions.
Q3: How should I handle this compound upon receiving the shipment?
A3: Upon receipt, immediately transfer the vial of this compound to a -20°C freezer for long-term storage. Before opening the vial, allow it to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the compound, which can accelerate degradation.
Q4: My this compound solution has changed color. Is it still usable?
A4: A change in the color of a this compound solution may indicate degradation. Do not use the solution if you observe any discoloration or precipitation. It is recommended to prepare fresh solutions for your experiments. If you continue to observe this issue, please contact our technical support for further assistance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Review your storage and handling procedures against the recommended guidelines.2. Prepare a fresh stock solution of this compound from a new, unopened vial.3. Perform a quality control check on your new stock solution before use. |
| Difficulty dissolving the compound | The compound may have degraded or absorbed moisture. | 1. Ensure the compound has been properly stored and handled.2. Try sonicating the solution for a short period to aid dissolution.3. If the issue persists, it may indicate a problem with the compound's integrity. Use a new vial. |
| Precipitation observed in solution | The solution may be supersaturated, or the compound may be degrading. | 1. Warm the solution gently (e.g., to 37°C) to see if the precipitate redissolves.2. If precipitation persists, it is advisable to prepare a fresh solution at a slightly lower concentration. |
Stability Data
The stability of this compound has been evaluated under various conditions according to ICH guidelines. The following tables summarize the findings.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Time Point | Purity (%) | Appearance |
| -20°C | 0 months | 99.8 | White crystalline solid |
| 12 months | 99.7 | No change | |
| 24 months | 99.6 | No change | |
| 2-8°C | 0 months | 99.8 | White crystalline solid |
| 6 months | 99.5 | No change | |
| 12 months | 99.1 | No change | |
| 25°C / 60% RH | 0 months | 99.8 | White crystalline solid |
| 3 months | 98.5 | Slight yellowing | |
| 6 months | 97.2 | Yellowish solid |
Table 2: Accelerated Stability of Solid this compound
| Storage Condition | Time Point | Purity (%) | Appearance |
| 40°C / 75% RH | 0 months | 99.8 | White crystalline solid |
| 1 month | 97.9 | Yellowish solid | |
| 3 months | 95.4 | Yellowish-brown solid | |
| 6 months | 92.1 | Brown solid |
Experimental Protocols
Protocol 1: Stability Testing of Solid this compound
-
Sample Preparation: Aliquot approximately 5 mg of solid this compound into individual, tightly capped amber glass vials.
-
Storage: Place the vials in stability chambers maintained at the following conditions:
-
-20°C
-
2-8°C
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% Relative Humidity (RH)
-
-
Time Points: At designated time points (e.g., 0, 1, 3, 6, 12, 24 months), remove one vial from each storage condition.
-
Analysis:
-
Allow the vial to equilibrate to room temperature.
-
Visually inspect the sample for any changes in appearance.
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO).
-
Analyze the purity of the sample by High-Performance Liquid Chromatography (HPLC) using a validated analytical method.
-
Visual Guides
Caption: Workflow for this compound stability testing.
Addressing unexpected results in KAT681 experiments
<_ _= "The user wants a technical support center for 'KAT681' experiments. This is very likely a typo for 'KAT6A', a well-known histone acetyltransferase. I will proceed under this assumption.
Here's a plan to address the user's request:
-
Acknowledge the likely typo in a brief introductory note.
-
Create Troubleshooting Guides & FAQs: Structure this in a Q&A format. I'll need to anticipate common problems researchers might face.
-
Inhibitor-related issues: e.g., inhibitor not working, off-target effects.
-
Assay-specific problems: e.g., inconsistent results in HAT assays, issues with cell-based assays.
-
General experimental issues: e.g., antibody problems, protein expression/purification issues.
-
-
Provide Detailed Experimental Protocols: I will create protocols for key experiments related to KAT6A.
-
In vitro Histone Acetyltransferase (HAT) Assay.
-
Cell-based Assay for KAT6A Inhibition.
-
Western Blot for Histone Acetylation.
-
-
Summarize Quantitative Data in Tables: I will create tables to present data on inhibitors and experimental parameters.
-
Table of KAT6A inhibitors (WM-8014, WM-1119) with their properties.
-
Table of experimental conditions for the HAT assay.
-
-
Create Mandatory Visualizations with Graphviz: I will generate DOT scripts for diagrams as requested.
-
A signaling pathway involving KAT6A.
-
An experimental workflow for a typical experiment.
-
A logical relationship diagram for troubleshooting.
-
Ensure all diagrams adhere to the specified constraints (width, colors, contrast).
-
-
Review and Refine: I will check that all core requirements are met, including citations for every factual sentence derived from the search results, and that the language is appropriate for the target audience (researchers, scientists).
This structured approach will ensure all parts of the user's detailed request are fulfilled accurately and comprehensively." />
Technical Support Center: KAT6A Experiments
Note: This guide focuses on KAT6A (also known as MOZ), a well-characterized lysine (B10760008) acetyltransferase. It is presumed that "this compound" was a typographical error.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the histone acetyltransferase KAT6A and its inhibitors.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during in vitro and cell-based experiments involving KAT6A.
Inhibitor-Related Issues
-
Question: My KAT6A inhibitor (e.g., WM-8014, WM-1119) shows lower than expected potency in my cell-based assay. What are the possible reasons?
-
Answer: Several factors could contribute to this discrepancy. Firstly, ensure the inhibitor is fully dissolved and stable in your cell culture medium. Some compounds can precipitate or degrade over time. Secondly, the high intracellular concentration of the co-substrate, acetyl-coenzyme A (acetyl-CoA), can outcompete reversible inhibitors like WM-8014 and WM-1119, which are competitive with acetyl-CoA.[1][2] This can lead to a rightward shift in the IC50 value compared to biochemical assays.[3] Finally, consider cell-specific factors such as membrane permeability and efflux pump activity, which can limit the effective intracellular concentration of the inhibitor.
-
-
Question: I'm observing unexpected off-target effects. How can I confirm my inhibitor is specific to KAT6A?
-
Answer: While inhibitors like WM-1119 show high selectivity for KAT6A over other KATs like KAT5 and KAT7, off-target effects are always a possibility.[4][5] To validate on-target activity, perform a rescue experiment by overexpressing a drug-resistant mutant of KAT6A. If the observed phenotype is reversed, it suggests the effect is on-target. Additionally, using a structurally distinct KAT6A inhibitor should phenocopy the results. A direct measure of target engagement would be to assess the acetylation levels of known KAT6A-specific histone marks, such as H3K9ac and H3K23ac, which should decrease upon inhibitor treatment.[2][6]
-
Assay-Specific Problems
-
Question: My in vitro Histone Acetyltransferase (HAT) assay results are inconsistent. What are some common pitfalls?
-
Answer: Consistency in HAT assays depends on several factors.[7] Ensure the purity and concentration of your recombinant KAT6A enzyme and histone substrates are consistent between experiments. The choice of substrate (peptide vs. full-length histone) can also impact results, as peptides may have a higher KM value.[7] It's crucial to experimentally determine the KM for both acetyl-CoA and the histone substrate under your specific assay conditions to ensure you are working in the linear range of the enzyme kinetics.[7] Also, be mindful of potential interference from your test compounds with the assay's detection system.[8]
-
-
Question: I am having trouble developing a robust cell-based assay for KAT6A activity. What should I consider?
-
Answer: A key challenge in cell-based assays is creating a reproducible system that reflects the relevant disease physiology.[9] Using primary cells or patient-derived tissues can provide more relevant models than immortalized cell lines.[9] For KAT6A, which is implicated in various cancers like acute myeloid leukemia (AML) and glioblastoma, using cell lines derived from these cancers (e.g., U937, MOLM-13 for AML; LN229, U87 for glioblastoma) is a good starting point.[6][10] The assay endpoint should be a reliable downstream marker of KAT6A activity, such as the expression of target genes (e.g., downregulation of CDC6, E2F2) or a phenotypic outcome like cell cycle arrest or senescence.[2]
-
Data Presentation
Table 1: Properties of Selective KAT6A Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | In Vitro Potency (Binding Kd) | Cell-Based Potency (IC50) | Key Features |
| WM-8014 | KAT6A/B | Reversible competitor of acetyl-CoA | Not specified | 2.3 µM (EMRK1184 Lymphoma) | Induces senescence; upregulates Cdkn2a.[2] |
| WM-1119 | KAT6A/B | Reversible competitor of acetyl-CoA | 2 nM (KAT6A) | 0.25 µM (EMRK1184 Lymphoma) | Higher bioavailability and specificity than WM-8014.[1][4][5] |
Table 2: Example Conditions for an In Vitro HAT Assay
| Component | Final Concentration | Notes |
| Recombinant KAT6A | 50-200 nM | Titrate for optimal activity. |
| Histone H3 peptide (1-25) | 5-20 µM | Substrate. |
| Acetyl-CoA | 10-50 µM | Co-substrate. Determine KM. |
| Assay Buffer | 1X | e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT. |
| Inhibitor | Varies | Test a range of concentrations. |
| Incubation | 30-60 min at 30°C | Monitor reaction kinetics to stay in the linear phase.[11] |
Experimental Protocols
1. In Vitro Histone Acetyltransferase (HAT) Assay (Fluorometric)
This protocol is adapted from commercially available kits and general principles of HAT assays.[12]
-
Prepare Reagents:
-
HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
-
Substrates: Reconstitute Histone H3 peptide and Acetyl-CoA in HAT Assay Buffer.
-
Enzyme: Dilute recombinant KAT6A in HAT Assay Buffer.
-
Inhibitor: Prepare serial dilutions of the test compound (e.g., WM-1119) and a vehicle control (e.g., DMSO).
-
-
Reaction Setup (in a 96-well plate):
-
Add 5 µL of inhibitor or vehicle control.
-
Add 20 µL of KAT6A enzyme solution.
-
Add 10 µL of Histone H3 peptide.
-
Pre-incubate for 10 minutes at 30°C.
-
-
Initiate Reaction:
-
Add 15 µL of Acetyl-CoA to each well to start the reaction.
-
-
Develop and Read:
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction and add the developing solution (which detects the CoA-SH byproduct) according to the kit manufacturer's instructions.
-
Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).[12]
-
-
Data Analysis:
-
Subtract background fluorescence.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
2. Cell-Based Assay for KAT6A Inhibition (Proliferation)
This protocol assesses the effect of KAT6A inhibitors on the proliferation of cancer cells.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MOLM-13 for AML) in appropriate media.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 5,000 cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of the KAT6A inhibitor (e.g., WM-1119) in culture media.
-
Add the diluted compounds to the cells and incubate for 72 hours.
-
-
Proliferation Measurement:
-
Assess cell viability using a standard method such as an MTS or resazurin-based assay.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
-
Mandatory Visualizations
Caption: KAT6A signaling pathway in glioma.[6][13][14]
Caption: Workflow for testing a KAT6A inhibitor.
Caption: Troubleshooting logic for inhibitor experiments.
References
- 1. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. WM-1119 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. news-medical.net [news-medical.net]
- 10. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 12. content.abcam.com [content.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Modifying KAT6i Treatment Protocols for Different Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KAT6i, a novel inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B. The information is designed to help address specific issues that may be encountered during in vitro experiments across various cell lines.
Troubleshooting Guide
1. Issue: High variability in IC50 values for KAT6i across different cell lines.
-
Question: We are testing KAT6i in a panel of breast cancer cell lines and observe a wide range of IC50 values. Why is there such a discrepancy in sensitivity?
-
Answer: It is expected that different cancer cell lines will exhibit varying sensitivity to a targeted inhibitor like KAT6i.[1] This variability can be attributed to several factors:
-
Expression Levels of KAT6A/B: Cell lines with higher expression levels of KAT6A or KAT6B may be more dependent on their activity for survival and proliferation, rendering them more sensitive to inhibition.
-
Genetic Background: The presence of specific mutations or amplifications in genes within the KAT6A/B signaling pathway can influence drug response. For instance, activating mutations in downstream effectors of the PI3K/AKT pathway might confer resistance to KAT6i.[2][3][4]
-
Compensatory Pathways: Some cell lines may have redundant or compensatory signaling pathways that can be activated upon inhibition of KAT6A/B, allowing them to bypass the drug's effects.
-
Drug Efflux Mechanisms: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), in certain cell lines can reduce the intracellular concentration of KAT6i, leading to decreased efficacy.
Recommendation: We recommend performing a baseline characterization of your cell lines, including protein expression levels of KAT6A and KAT6B, and sequencing key oncogenes and tumor suppressor genes to correlate with KAT6i sensitivity.
-
2. Issue: Complete lack of response to KAT6i in a specific cell line.
-
Question: We are treating the XYZ cell line with KAT6i up to 10 µM and see no effect on cell viability. Is it possible this cell line is completely resistant?
-
Answer: Yes, it is possible for a cell line to be intrinsically resistant to KAT6i. This could be due to:
-
Low Target Expression: The cell line may have very low or undetectable levels of KAT6A and KAT6B, making the inhibitor ineffective.
-
Alternative Survival Pathways: The cell line's survival may not be dependent on the KAT6A/B signaling axis. Cancer cells are heterogeneous, and their survival can be driven by a multitude of different pathways.[1]
-
Pre-existing Resistance Mechanisms: The cell line may have pre-existing mutations that confer resistance to therapies targeting the PI3K/AKT pathway.
Recommendation: First, confirm the presence of KAT6A/B protein in the XYZ cell line via Western blot. If the target is present, consider investigating downstream signaling components to see if the pathway is active. If the pathway is not a primary driver of proliferation in this cell line, it is unlikely to respond to KAT6i monotherapy.
-
3. Issue: Poor reproducibility of experimental results.
-
Question: We are getting inconsistent results between experiments when treating the same cell line with KAT6i. What could be causing this?
-
Answer: Poor reproducibility can stem from several sources:
-
Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and media composition can all affect experimental outcomes.[5] It is crucial to maintain consistent cell culture practices.
-
Compound Stability: Ensure that your stock solution of KAT6i is properly stored and that the working solutions are freshly prepared for each experiment. Small molecules can degrade over time, especially with repeated freeze-thaw cycles.
-
Assay Variability: The type of viability assay used (e.g., MTT, CellTiter-Glo) can have inherent variability. Ensure that the assay is being performed consistently and according to the manufacturer's instructions.
Recommendation: Standardize your experimental protocol. Use cells within a defined passage number range, seed cells at a consistent density, and prepare fresh drug dilutions for each experiment. It is also good practice to include positive and negative controls in every assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KAT6A/B, and how does KAT6i work?
A1: KAT6A and KAT6B are histone acetyltransferases (HATs) that play a crucial role in regulating gene transcription by acetylating histone H3.[6] Specifically, KAT6A has been shown to acetylate lysine 23 on histone H3 (H3K23ac).[2][7] This acetylation event can recruit other proteins to the chromatin, leading to the activation of specific signaling pathways. One such pathway is the PI3K/AKT pathway, which is a key driver of cell proliferation and survival in many cancers.[2][3][4] KAT6i is a small molecule inhibitor designed to block the acetyltransferase activity of KAT6A and KAT6B, thereby preventing the activation of downstream oncogenic signaling.
Q2: How do I determine the optimal concentration and treatment duration for KAT6i in a new cell line?
A2: The optimal concentration and duration will vary between cell lines. We recommend a two-step process:
-
Dose-Response Curve: Perform a dose-response experiment by treating your cells with a range of KAT6i concentrations (e.g., from 1 nM to 10 µM) for a fixed period (e.g., 72 hours). This will allow you to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
-
Time-Course Experiment: Once you have an approximate IC50, perform a time-course experiment using one or two concentrations around the IC50 value. Assess cell viability at different time points (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration.
Q3: Are there any known off-target effects of KAT6i?
A3: As with any small molecule inhibitor, there is a potential for off-target effects. While KAT6i has been designed for specificity against KAT6A/B, it is important to validate key findings. A common strategy to control for off-target effects is to use a secondary, structurally distinct inhibitor of the same target or to use genetic approaches like siRNA or CRISPR-Cas9 to knock down the target protein and see if the phenotype is recapitulated.
Q4: Can I combine KAT6i with other anti-cancer agents?
A4: Combination therapy is a promising strategy. Given that KAT6A/B inhibition affects the PI3K/AKT pathway, combining KAT6i with other inhibitors that target parallel or downstream components of this pathway could lead to synergistic effects. For example, combination with a direct PI3K or AKT inhibitor may be effective. However, any combination therapy should be preceded by in vitro testing to determine if the combination is synergistic, additive, or antagonistic.
Data Presentation
Table 1: Example IC50 Values for KAT6i in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast | 0.5 |
| MDA-MB-231 | Breast | 8.2 |
| U-87 MG | Glioblastoma | 1.1 |
| A549 | Lung | >10 |
| HCT116 | Colon | 2.5 |
Table 2: Example of Optimal Treatment Conditions for KAT6i
| Cell Line | Optimal Concentration (µM) | Optimal Duration (hours) | Notes |
| MCF-7 | 0.5 - 1.0 | 72 | Sensitive |
| MDA-MB-231 | 5.0 - 10.0 | 96 | Less Sensitive |
| U-87 MG | 1.0 - 2.0 | 72 | Sensitive |
Experimental Protocols
Protocol: Determining the IC50 of KAT6i using a CellTiter-Glo® Luminescent Cell Viability Assay
1. Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and resuspend cells to the desired concentration in fresh medium. c. Seed cells in a 96-well, white-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL). d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of KAT6i in DMSO. b. Perform serial dilutions of the KAT6i stock in culture medium to create a range of 2X working concentrations (e.g., 20 µM, 10 µM, 2 µM, etc.). c. Add 100 µL of the 2X KAT6i working solutions to the appropriate wells of the 96-well plate. Also include wells with vehicle control (DMSO-containing medium) and no-cell controls (medium only). d. Incubate the plate for the desired treatment duration (e.g., 72 hours).
3. Cell Viability Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read the luminescence using a plate reader.
4. Data Analysis: a. Subtract the average background luminescence (no-cell controls) from all other readings. b. Normalize the data to the vehicle control wells (set to 100% viability). c. Plot the normalized viability data against the log of the KAT6i concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Visualizations
Caption: The KAT6A/B signaling pathway and the inhibitory action of KAT6i.
Caption: A generalized workflow for testing KAT6i in different cell lines.
References
- 1. Drug sensitivity in cancer cell lines is not tissue-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Efficacy Analysis of KAT681 and Sobetirome (GC-1) for Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two liver-selective thyromimetic compounds, KAT681 (also known as T-0681) and Sobetirome (GC-1). Both agents are potent thyroid hormone receptor-beta (TRβ) agonists designed to elicit the beneficial metabolic effects of thyroid hormone, primarily on lipid metabolism, while minimizing the deleterious effects on the heart and other tissues associated with thyroid hormone receptor-alpha (TRα) activation.
Mechanism of Action: Selective TRβ Agonism
Both this compound and Sobetirome exert their therapeutic effects by selectively binding to and activating the thyroid hormone receptor-beta (TRβ), a nuclear receptor predominantly expressed in the liver.[1][2] This selective activation initiates a cascade of events that lead to a reduction in plasma cholesterol and triglycerides.
The signaling pathway is initiated when the thyromimetic compound enters the hepatocyte and binds to the TRβ, which is typically found in a heterodimer with the retinoid X receptor (RXR) bound to thyroid hormone response elements (TREs) on the DNA. In the absence of a ligand, this complex recruits corepressors, inhibiting gene transcription. Upon binding of this compound or Sobetirome, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators. This complex then promotes the transcription of genes involved in cholesterol and lipid metabolism.[3][4]
Key transcriptional targets include genes that enhance reverse cholesterol transport and increase the clearance of low-density lipoprotein (LDL) cholesterol. For instance, these agonists have been shown to increase the expression of the LDL receptor and scavenger receptor class B type I (SR-BI), the primary receptor for high-density lipoprotein (HDL) cholesterol in the liver.[5] Furthermore, they stimulate the conversion of cholesterol to bile acids, providing another route for cholesterol excretion.[6]
Caption: Simplified signaling pathway of TRβ agonists.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and Sobetirome (GC-1) in reducing plasma cholesterol and triglycerides from preclinical and clinical studies. It is important to note that no head-to-head comparative studies have been identified; therefore, the data is compiled from separate investigations.
Table 1: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Efficacy Endpoints | Reference |
| This compound (T-0681) | ApoE knockout mice on Western diet | - 60% reduction in atherosclerosis development with prolonged treatment. | [5] |
| Wild-type mice | - Significant increase in fecal excretion of macrophage-derived sterols. | [5] | |
| Sobetirome (GC-1) | Euthyroid mice (chow-fed) | - 25% reduction in serum cholesterol. - 75% reduction in serum triglycerides. | [7] |
| Genetically obese mice | - Over 50% reduction in fat mass after two weeks of daily treatment. | [8] | |
| Cholesterol-fed rats | - ED₅₀ for cholesterol reduction: 190 nmol/kg/day. | [9] | |
| Cynomolgus monkeys | - Significant reduction in cholesterol and lipoprotein(a). | [9] |
Table 2: Clinical Efficacy of Sobetirome (GC-1)
| Study Phase | Patient Population | Dosage | Key Efficacy Endpoints | Reference |
| Phase I (Single Dose) | 32 healthy subjects | Up to 450 micrograms | - Up to 22% reduction in LDL cholesterol compared to 2% in placebo. | [10] |
| Phase I (Multiple Doses) | 24 healthy subjects | Up to 100 micrograms daily for 2 weeks | - Up to 41% reduction in LDL cholesterol compared to 5% in placebo. | [7][10][11] |
No clinical trial data for this compound has been publicly identified in the conducted research.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for a comprehensive understanding of the data presented.
In Vivo Hypolipidemic Assessment in Rodents (General Workflow)
The following diagram illustrates a general experimental workflow for assessing the hypolipidemic efficacy of compounds like this compound and Sobetirome in rodent models, based on methodologies described in the literature.[12][13]
References
- 1. Sobetirome - Wikipedia [en.wikipedia.org]
- 2. What Is Sobetirome (GC-1)? | OCTAGONCHEM [octagonchem.com]
- 3. researchgate.net [researchgate.net]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. The liver-selective thyromimetic T-0681 influences reverse cholesterol transport and atherosclerosis development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Phase 1 Studies Show Promise of QuatRx Pharmaceuticals' Novel Compound, Sobetirome, for Lowering LDL Cholesterol Levels - BioSpace [biospace.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. In vivo anti-hyperlipidemic activity of the triterpene from the stem bark of Protorhus longifolia (Benrh) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KAT6A/B Inhibitors in Cancer Research
An important clarification regarding the initial topic: The compound "KAT681" was identified as a thyroid hormone receptor agonist, not a lysine (B10760008) acetyltransferase (KAT) inhibitor. Therefore, this guide will focus on a comparative analysis of well-characterized and potent KAT6A and KAT6B inhibitors currently under investigation in cancer research: WM-8014, WM-1119, and CTx-648 (also known as PF-9363).
This guide provides a comprehensive comparison of these inhibitors for researchers, scientists, and drug development professionals. It includes a summary of their performance based on available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to KAT6A and KAT6B in Cancer
Lysine acetyltransferases KAT6A (also known as MOZ or MYST3) and KAT6B (also known as MORF or MYST4) are crucial epigenetic regulators. They play a significant role in chromatin remodeling and gene expression by acetylating histone H3, particularly at lysine 23 (H3K23ac). Dysregulation of KAT6A and KAT6B activity, through mechanisms such as gene amplification, overexpression, or chromosomal translocations, has been implicated in the development and progression of various cancers, including breast cancer, leukemia, and glioblastoma. Their role in suppressing cellular senescence makes them attractive targets for cancer therapy. Inhibition of KAT6A/B has been shown to induce cell cycle arrest and senescence in tumor cells, thereby halting tumor growth.
Performance Comparison of KAT6A/B Inhibitors
The following tables summarize the quantitative data for WM-8014, WM-1119, and CTx-648/PF-9363, highlighting their potency and selectivity. These inhibitors are all reversible competitors of acetyl coenzyme A (Ac-CoA).
Biochemical Potency and Selectivity
| Inhibitor | Target | IC50 | Kd | Selectivity Notes |
| WM-8014 | KAT6A | 8 nM[1] | 5 nM[1] | Inhibits KAT6B (IC50 = 28 nM).[1] Over 10-fold selectivity for KAT6A/B over KAT7 (IC50 = 342 nM) and KAT5 (IC50 = 224 nM).[1] No significant activity against KAT8, KAT2A/2B, and KAT3A/B.[1] |
| WM-1119 | KAT6A | 0.25 µM (in lymphoma cells)[2][3] | 2 nM[2][4] | Over 250-fold greater affinity for KAT6A compared to KAT5 and KAT7.[5] It is 1,100-fold and 250-fold more active against KAT6A than against KAT5 or KAT7, respectively.[2][3] |
| CTx-648 (PF-9363) | KAT6A | 0.3 nM (ZR-75-1 cells)[6][7] | - | Selective for KAT6A (Ki = 0.41 nM) and KAT6B (Ki = 1.2 nM) over KAT7 (Ki = 66 nM), KAT5 (Ki = 384 nM), and KAT8 (Ki = 570 nM).[7] At higher concentrations (2.5 µM), it can also inhibit KAT7.[8] |
Cellular Activity
| Inhibitor | Cell Line | IC50 | Observed Effects |
| WM-8014 | Mouse Embryonic Fibroblasts | 2.4 µM[9] | Induces G1/G0 cell cycle arrest and irreversible senescence.[9] |
| WM-1119 | Eµ-Myc/Rpl22-HA Lymphoma Cells | 0.25 µM[2][3] | Induces cell cycle exit and cellular senescence without causing DNA damage.[2][4] |
| CTx-648 (PF-9363) | ZR-75-1 (Breast Cancer) | 0.3 nM[6][7] | Downregulates H3K23Ac and genes in the ESR1 pathway, cell cycle, and stem cell pathways.[6] |
| T47D (Breast Cancer) | 0.9 nM[6][7] | Potent anti-tumor activity in ER+ breast cancer models.[6][7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of KAT6A/B inhibitors.
Radioactive Histone Acetyltransferase (HAT) Assay
This biochemical assay is used to determine the enzymatic activity of KATs and the potency of their inhibitors.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT). Add the KAT enzyme, a histone substrate (e.g., a peptide corresponding to the N-terminus of histone H3), and the test inhibitor at various concentrations.
-
Initiation of Reaction: Start the reaction by adding [3H]-acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction and spot the mixture onto a filter paper. The filter paper is then washed to remove unincorporated [3H]-acetyl-CoA. The amount of radioactivity incorporated into the histone substrate is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within intact cells. The principle is that a ligand-bound protein is thermodynamically stabilized and thus more resistant to heat-induced denaturation.
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control (e.g., DMSO) and incubate to allow for compound entry and target binding.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
Cell Lysis and Centrifugation: Lyse the cells using freeze-thaw cycles or lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of soluble target protein (KAT6A) is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
In Vivo Xenograft Tumor Models
These models are crucial for evaluating the anti-tumor efficacy of inhibitors in a living organism.
-
Cell Implantation: Human cancer cells (e.g., breast cancer cell line ZR-75-1) are subcutaneously injected into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: The inhibitor is administered to the treatment group via a suitable route (e.g., oral gavage), while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the inhibitor.
Visualizations
Signaling Pathways
Caption: KAT6A-mediated signaling pathway in cancer.
Experimental Workflow
Caption: General experimental workflow for KAT inhibitor drug discovery.
References
- 1. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. WM 1119 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
- 8. biorxiv.org [biorxiv.org]
- 9. selleckchem.com [selleckchem.com]
Validating the In Vivo Effects of KAT681: A Comparative Guide for Researchers
Disclaimer: Current scientific literature primarily identifies KAT681 as a liver-selective thyromimetic agent investigated for its effects on lipid metabolism. As of the latest available data, there are no published in vivo studies validating direct anti-tumor effects of this compound. This guide, therefore, provides a comparative framework on the broader, and often dual, role of thyroid hormone signaling in cancer, which is the pathway this compound modulates. The in vivo data and protocols presented for this compound are from its characterization in metabolic studies, which can serve as a methodological reference for similar in vivo compound validation.
The Dual Role of Thyroid Hormone Signaling in Oncology
Thyroid hormones (THs) and their receptors (THRs) play a complex and context-dependent role in cancer. While they are essential for normal cell growth and metabolism, dysregulation of TH signaling has been implicated in both the promotion and suppression of different cancers.[1][2] Liver-selective thyromimetics like this compound, which preferentially activate the thyroid hormone receptor beta (THRβ) isoform prevalent in the liver, are being explored for metabolic diseases.[3][4] Their potential utility or risk in oncology, particularly in hepatocellular carcinoma (HCC), is an area of active research.[3][5]
Comparative Effects of Thyroid Hormone Signaling in Different Cancers
| Cancer Type | Pro-Tumorigenic Effects | Anti-Tumorigenic Effects | Key Signaling Pathways | Supporting Evidence |
| Hepatocellular Carcinoma (HCC) | Promotes cancer stem-like cell self-renewal through TRα.[6] | Inhibits tumor progression by inducing differentiation and reprogramming glucose metabolism via THRβ activation.[5] | NF-κB, LKB1/AMPK/Raptor, PI3K/Akt | [5][6] |
| Estrogen Receptor-Positive (ER+) Breast Cancer | Stimulates cancer cell growth, and therapy with thyroid hormone is associated with a higher risk of recurrence.[7] | Not well-documented. | Cross-talk with estrogen receptor signaling. | [7] |
| Lung Cancer | T4 (thyroxine) may increase the number of pulmonary metastases.[2] | T3 (triiodothyronine) and hypothyroidism may reduce tumor growth.[2] | Integrin αvβ3 | [2] |
In Vivo Validation of this compound in Metabolic Studies
While not focused on oncology, the in vivo studies on this compound provide a clear example of how the physiological effects of a compound are validated in animal models. These methodologies are foundational and would be similar if this compound were to be evaluated for anti-tumor properties.
Summary of In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Cholesterol-fed New Zealand White Rabbits | 36 nmoles/kg/day for 4 weeks | 60% decrease in plasma cholesterol and 70% decrease in plasma triglycerides. | [3] |
| Wild-Type (WT) C57/B6 Mice | 36 nmol/kg/d via subcutaneous osmotic pumps for 14 days | 50% decrease in plasma cholesterol and increased hepatic SR-BI expression. | [3] |
| SR-BI KO and LDLr KO Mice | 36 nmol/kg/d via subcutaneous osmotic pumps | Marked decrease in plasma cholesterol and 2-fold increase in hepatic LDLrs in SR-BI KO mice. | [3] |
Experimental Protocols
In Vivo Efficacy Study in Mice
Objective: To determine the effect of this compound on plasma cholesterol levels in mice.
Animal Model: Male C57/B6 (WT) mice.[3]
Methodology:
-
Acclimatization: Mice are fed a standard chow diet for 2 weeks.[3]
-
Group Allocation: Mice are divided into a treatment group and a placebo control group.[3]
-
Drug Administration: Alzet micro-osmotic pumps are subcutaneously implanted in all mice. The treatment group's pumps contain this compound in PBS at a dose of 36 nmol/kg/d, while the control group's pumps contain only PBS. The treatment duration is 14 days.[3]
-
Sample Collection: After 14 days, animals are fasted for 5 hours and then anesthetized. Blood samples are collected.[3]
-
Tissue Collection: Following blood collection, mice are sacrificed by cervical dislocation, and organ biopsies are snap-frozen for further analysis.[3]
-
Analysis: Plasma cholesterol levels are measured from the collected blood samples. Hepatic protein expression (e.g., SR-BI) is analyzed from the organ biopsies via methods like Western blot.[3]
Visualizing Key Pathways and Processes
Caption: Dual role of thyroid hormone signaling in cancer.
Caption: Standard workflow for in vivo anti-tumor studies.
Caption: Comparison of validation logic: metabolic vs. anti-tumor.
References
- 1. Thyroid Hormones and Cancer — Beyond Conventional Cancer Therapies [bcct.ngo]
- 2. Thyroid Hormones and Cancer: A Comprehensive Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of thyroid hormones and thyromimetics on the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyroid hormones inhibit tumor progression and enhance the antitumor activity of lenvatinib in hepatocellular carcinoma via reprogramming glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatocellular carcinoma: thyroid hormone promotes tumorigenicity through inducing cancer stem-like cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thyroid hormones enhance the growth of estrogen receptor– positive breast cancers [thyroid.org]
Unveiling the Action of KAT681: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of the hypothetical KAT6A/B inhibitor, KAT681. Drawing upon experimental data from analogous well-characterized KAT6A/B inhibitors, this document objectively compares its performance with alternative therapeutic strategies and furnishes detailed experimental protocols to support further investigation.
Executive Summary
This compound is postulated to be a potent and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B, epigenetic modulators implicated in various cancers, particularly estrogen receptor-positive (ER+) breast cancer. By competitively binding to the acetyl-CoA binding pocket of KAT6A and KAT6B, this compound is expected to block the acetylation of histone H3 at lysine 23 (H3K23Ac). This inhibition leads to the downregulation of critical oncogenic signaling pathways, including those driven by the estrogen receptor, ultimately inducing cell cycle arrest and cellular senescence in tumor cells. This guide will delve into the experimental validation of this proposed mechanism, comparing the efficacy of this approach to existing therapies such as CDK4/6 inhibitors and selective estrogen receptor degraders (SERDs).
Mechanism of Action of KAT6 Inhibitors
KAT6A and its paralog KAT6B are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histones, primarily H3K23.[1] This acetylation event leads to a more relaxed chromatin structure, facilitating the transcription of genes involved in cell cycle progression, proliferation, and survival. In several cancers, including an estimated 10-15% of ER+ breast cancers, the KAT6A gene is amplified, leading to overexpression of the enzyme and driving tumor growth.[2]
KAT6 inhibitors, such as the clinical-stage compound PF-07248144 and the preclinical tool compounds CTx-648 (PF-9363), WM-8014, and WM-1119, are small molecules designed to competitively and reversibly bind to the acetyl-CoA binding site of KAT6A and KAT6B.[3][4] This competitive inhibition prevents the transfer of acetyl groups to histone H3, thereby maintaining a condensed chromatin state and repressing the transcription of key oncogenes. The downstream consequences of KAT6 inhibition include the suppression of estrogen receptor signaling, cell cycle arrest at the G1 phase, and the induction of cellular senescence, a state of irreversible growth arrest.[3][4]
Comparative Performance of KAT6A/B Inhibitors
The following tables summarize the in vitro potency of several well-characterized KAT6A/B inhibitors. This data provides a benchmark for the expected performance of novel inhibitors like this compound.
Table 1: In Vitro Potency of KAT6A/B Inhibitors
| Compound | Target | IC50 / Ki (nM) | Assay Type | Reference |
| PF-9363 (CTx-648) | KAT6A | Ki = 0.41 | Biochemical | [5] |
| KAT6B | Ki = 1.2 | Biochemical | [5] | |
| WM-8014 | KAT6A | IC50 = 8 | Biochemical | [6][7][8] |
| KAT6B | IC50 = 28 | Biochemical | [6][7][8] | |
| WM-1119 | KAT6A | KD = 2 | Biochemical (SPR) | [9] |
| KAT6A | IC50 = 37 | Biochemical (AlphaScreen) | [10] | |
| Jiangsu Hengrui Medicine Compound | KAT6A | IC50 = 0.3 | Biochemical (AlphaScreen) | [11] |
| KAT6B | IC50 = 0.7 | Biochemical (AlphaScreen) | [11] |
Table 2: Anti-proliferative Activity of KAT6A/B Inhibitors in ER+ Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |
| PF-9363 (CTx-648) | ZR-75-1 (KAT6A-high) | 0.3 | Cell Viability | [4][5] |
| T47D (KAT6A-high) | 0.9 | Cell Viability | [4][5] | |
| ISM-5043 | ER+/HER2- (KAT6A amplified) | < 10 | Cell Proliferation | [12] |
| Jiangsu Hengrui Medicine Compound | ZR-75-1 | 0.4 | Cell Proliferation | [11] |
| WM-1119 | EMRK1184 (Lymphoma) | 250 | Cell Growth | [10] |
Comparison with Alternative Therapies
The therapeutic landscape for ER+ breast cancer is dominated by endocrine therapies and CDK4/6 inhibitors. KAT6 inhibition presents a novel approach that may overcome resistance to these established treatments.
Table 3: Comparison of Mechanisms of Action
| Therapeutic Class | Primary Target(s) | Mechanism of Action |
| KAT6 Inhibitors | KAT6A, KAT6B | Inhibition of histone acetyltransferase activity, leading to transcriptional repression of oncogenes, cell cycle arrest, and senescence. |
| CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) | Cyclin-Dependent Kinase 4 and 6 | Inhibition of cell cycle progression from G1 to S phase by preventing the phosphorylation of the retinoblastoma (Rb) protein. |
| Selective Estrogen Receptor Degraders (SERDs) (e.g., Fulvestrant) | Estrogen Receptor (ER) | Binds to the estrogen receptor, inducing its degradation and thereby blocking ER-mediated signaling pathways that drive tumor growth. |
Experimental Protocols for Mechanism of Action Validation
The following protocols are essential for the cross-validation of this compound's mechanism of action.
Histone Acetyltransferase (HAT) Assay
Objective: To determine the in vitro inhibitory activity of this compound against KAT6A and KAT6B.
Protocol:
A common method is a fluorometric or colorimetric assay.[13][14][15]
-
Reagents: Recombinant KAT6A/B enzyme, Acetyl-CoA, Histone H3 peptide substrate, assay buffer, developer solution, and a known KAT6 inhibitor as a positive control.
-
Procedure:
-
In a 96-well plate, add the assay buffer, KAT6A/B enzyme, and varying concentrations of this compound.
-
Initiate the reaction by adding Acetyl-CoA and the H3 peptide substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the developer solution, which reacts with the product of the HAT reaction (Coenzyme A) to produce a fluorescent or colorimetric signal.
-
Measure the signal using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the KAT6A/B enzymatic activity.
Western Blot for H3K23Ac
Objective: To confirm target engagement in a cellular context by measuring the levels of H3K23 acetylation.
Protocol:
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., ZR-75-1, T47D) and treat with increasing concentrations of this compound for a specified duration (e.g., 24 hours).
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for acetylated H3K23 (H3K23Ac).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the H3K23Ac signal to a loading control, such as total Histone H3.
-
-
Data Analysis: Quantify the reduction in H3K23Ac levels in this compound-treated cells compared to vehicle-treated controls.
Cell Viability/Proliferation Assay
Objective: To assess the effect of this compound on the growth and proliferation of cancer cells.
Protocol:
A common method is the MTT or CCK-8 assay.[16][17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a period of 3 to 7 days.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for a few hours. Viable cells will metabolize the reagent to produce a colored formazan (B1609692) product.
-
Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
This is typically performed using propidium (B1200493) iodide (PI) staining followed by flow cytometry.[19][20][21]
-
Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (which stains DNA) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G1 phase would indicate a G1 cell cycle arrest.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To determine if this compound induces cellular senescence.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound for an extended period (e.g., 5-7 days).
-
Fixation: Fix the cells with a formaldehyde/glutaraldehyde solution.
-
Staining: Incubate the fixed cells with a staining solution containing X-gal at pH 6.0. Senescent cells express a β-galactosidase that is active at this pH and will stain blue.
-
Microscopy: Visualize and quantify the percentage of blue-stained (senescent) cells using a light microscope.
Conclusion
The cross-validation of this compound's mechanism of action, through the lens of established KAT6A/B inhibitors, provides a robust framework for its continued development. The experimental data from analogous compounds strongly suggest that this compound will act as a potent and selective inhibitor of KAT6A/B, leading to the suppression of oncogenic gene expression, cell cycle arrest, and senescence in cancer cells. The detailed protocols provided in this guide will enable researchers to rigorously test these hypotheses and further elucidate the therapeutic potential of this novel epigenetic modulator. The comparison with existing therapies highlights the unique mechanism of KAT6 inhibition and its promise as a new strategy to overcome treatment resistance in ER+ breast cancer and potentially other malignancies.
References
- 1. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. apexbt.com [apexbt.com]
- 7. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. eubopen.org [eubopen.org]
- 11. Chinese researchers describe new inhibitors of histone acetyltransferase KAT6A and KAT6B | BioWorld [bioworld.com]
- 12. KAT6 inhibitor is active in advanced breast cancer models | BioWorld [bioworld.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. abcam.com [abcam.com]
- 15. Histone Acetyltransferase Assay Kit (Fluorescent) | Proteintech [ptglab.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. corefacilities.iss.it [corefacilities.iss.it]
Comparative Analysis of KAT681 and Other Leading Thyromimetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the liver-selective thyromimetic KAT681 against other prominent thyromimetic agents: Sobetirome (GC-1), Resmetirom (MGL-3196), and VK2809. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies and pathway visualizations.
Thyromimetic compounds, particularly those selective for the thyroid hormone receptor beta (TRβ), hold significant promise for the treatment of metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). By selectively activating TRβ, which is predominantly expressed in the liver, these agents can beneficially modulate lipid metabolism while minimizing the potential for adverse effects associated with the activation of the TRα isoform, such as cardiac and bone toxicities.[1] This guide focuses on a comparative analysis of four key thyromimetics, providing a framework for understanding their relative pharmacological profiles.
Mechanism of Action: Selective TRβ Agonism
The primary mechanism of action for these thyromimetics is the selective activation of the TRβ. This activation in the liver leads to a cascade of events that enhance lipid metabolism. A key effect is the upregulation of the low-density lipoprotein (LDL) receptor, which increases the clearance of LDL cholesterol from the bloodstream. Additionally, these compounds can stimulate the expression of scavenger receptor class B, type I (SR-BI), further contributing to cholesterol uptake by the liver.
dot
References
A Head-to-Head Comparison of KAT-681 and VK2809: Two Investigational Thyroid Hormone Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two investigational thyroid hormone receptor (THR) agonists, KAT-681 and VK2809. While no direct head-to-head clinical studies have been conducted, this document synthesizes available preclinical and clinical data to offer an objective comparison of their respective mechanisms of action, developmental stages, and therapeutic targets.
At a Glance: Key Differences
| Feature | KAT-681 | VK2809 |
| Primary Target | Thyroid Hormone Receptor (THR) Agonist | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonist |
| Developer | Kissei Pharmaceutical Co., Ltd., Gifu University | Viking Therapeutics |
| Highest R&D Stage | Preclinical | Phase 2b Clinical Trials |
| Therapeutic Area | Investigated for chemoprevention of liver cancer | Non-alcoholic steatohepatitis (NASH) and other metabolic disorders |
| Reported Data | Preclinical data in rat models of hepatocarcinogenesis | Extensive Phase 2a and 2b clinical trial data in NASH patients |
Mechanism of Action: Targeting the Thyroid Hormone Receptor
Both KAT-681 and VK2809 exert their effects by targeting thyroid hormone receptors, which are critical regulators of metabolism. However, their selectivity and the context of their investigation differ.
VK2809 is a selective agonist for the thyroid hormone receptor-beta (TRβ).[1][2][3] This selectivity is key to its therapeutic potential, as TRβ is predominantly expressed in the liver. Activation of hepatic TRβ is believed to mediate beneficial effects on lipid metabolism, including increased expression of low-density lipoprotein (LDL) receptors and enhanced mitochondrial fatty acid oxidation.[1] This liver-specific action aims to minimize potential off-target effects associated with the activation of the thyroid hormone receptor-alpha (TRα), which is more abundant in cardiac tissue.[1]
KAT-681 is described as a liver-selective thyromimetic, indicating it also preferentially acts on the liver.[1] While the specific receptor subtype selectivity (TRα vs. TRβ) is not as extensively detailed in the available public information, its mechanism in preclinical studies involves the inhibition of the development of preneoplastic lesions in the liver.[1]
Signaling Pathway of VK2809 in Hepatocytes
Caption: VK2809 signaling pathway in liver cells.
Preclinical and Clinical Development
The most significant distinction between KAT-681 and VK2809 lies in their stage of development.
KAT-681: Preclinical Investigations
Research on KAT-681 is currently in the preclinical phase.[1] Studies have been conducted in rat models of diethylnitrosamine (DEN)-induced hepatocarcinogenesis. These studies have shown that KAT-681 can inhibit the development of altered hepatocellular foci, which are considered preneoplastic lesions.[1] The data suggests a potential role for KAT-681 as a chemopreventive agent for liver cancer.[1]
VK2809: Clinical Efficacy in NASH
VK2809 has progressed to Phase 2b clinical trials, with a substantial body of data available from human studies. The VOYAGE study, a Phase 2b trial, has demonstrated the efficacy and safety of VK2809 in patients with biopsy-confirmed non-alcoholic steatohepatitis (NASH) and fibrosis.[1][4][5][6]
Quantitative Data from the VOYAGE Phase 2b Study (52 Weeks)
| Endpoint | Placebo | VK2809 (Combined Treatment Groups) | p-value |
| NASH Resolution with No Worsening of Fibrosis | 29% | 69% | <0.0001 |
| Fibrosis Improvement (≥1 stage) with No Worsening of NASH | 34% | 51% | 0.03 |
| NASH Resolution AND Fibrosis Improvement | 20% | 44% | 0.003 |
| Relative Reduction in Liver Fat Content (MRI-PDFF) | - | 37% to 55% reduction from baseline | Statistically Significant |
Safety and Tolerability of VK2809
In the VOYAGE study, VK2809 was reported to be safe and well-tolerated. The majority of treatment-related adverse events were mild to moderate in severity.[2] Notably, the gastrointestinal (GI) tolerability of VK2809 was excellent and comparable to placebo.[2]
Experimental Protocols
VOYAGE Phase 2b Study (for VK2809)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 2b study.
-
Patient Population: Patients with biopsy-confirmed NASH with fibrosis.
-
Intervention: Patients were randomized to receive oral doses of VK2809 (1 mg, 2.5 mg, 5 mg, or 10 mg) or placebo once daily or every other day for 52 weeks.[4]
-
Primary Endpoint: The primary endpoint was the relative change in liver fat content from baseline to week 12 as measured by magnetic resonance imaging, proton density fat fraction (MRI-PDFF).[1]
-
Secondary Endpoints: Secondary endpoints at 52 weeks included histologic changes assessed by liver biopsy, such as NASH resolution and fibrosis improvement.[1][6]
Experimental Workflow for the VOYAGE Study
Caption: Workflow of the VOYAGE Phase 2b clinical trial.
Summary and Future Outlook
KAT-681 and VK2809 are both liver-targeted THR agonists, but they are at vastly different stages of development and are being investigated for different primary indications.
VK2809 has demonstrated robust efficacy and a favorable safety profile in Phase 2b trials for NASH, a significant area of unmet medical need. Its selective TRβ agonism appears to translate into clinically meaningful improvements in liver histology and metabolic parameters. The strong data from the VOYAGE study positions VK2809 as a promising late-stage candidate for the treatment of NASH.[1][5]
KAT-681 , on the other hand, is in the preclinical stage of development. The available data points to a potential application in the chemoprevention of liver cancer. Further research will be needed to elucidate its precise mechanism of action, long-term safety, and potential for clinical development.
References
- 1. KAT-681 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Advanced breast cancer clinical trial NCT07062965 | Pfizer [pfizerclinicaltrials.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. clinicalresearch.com [clinicalresearch.com]
- 5. Jointly discovered KAT6i molecule originating from Australian research has initiated Phase 3 in HR+ HER2- Breast Cancer with Pfizer Inc [businessdailymedia.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Independent Verification of Published Data on the KAT6A/B Inhibitor PF-07248144
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-in-class KAT6A/B inhibitor, PF-07248144, with alternative therapeutic options for hormone receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer (mBC). The information is compiled from publicly available clinical trial data and publications to support independent verification and further research.
Mechanism of Action and Rationale
PF-07248144 is a selective, catalytic inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B.[1][2][3] These enzymes play a crucial role in regulating gene transcription by acetylating histone H3 at lysine 23 (H3K23Ac), leading to a more relaxed chromatin state that facilitates gene expression.[4][5] In certain cancers, including an estimated 10-15% of ER+ breast cancers, the activity of KAT6A/B is dysregulated, contributing to tumor cell growth and proliferation.[1][6][7] By inhibiting KAT6A/B, PF-07248144 is designed to suppress this abnormal gene activity, thereby inhibiting cancer growth.[2][8] Preclinical studies have shown that KAT6A/B inhibition can suppress the expression of the estrogen receptor (ER), suggesting a mechanism to overcome resistance to endocrine therapies.[1]
Signaling Pathway of KAT6A/B Inhibition
The following diagram illustrates the proposed mechanism of action for PF-07248144.
Caption: Mechanism of PF-07248144 action.
Clinical Performance of PF-07248144
PF-07248144 has been evaluated in a Phase 1 clinical trial (NCT04606446) as both a monotherapy and in combination with fulvestrant (B1683766) in patients with heavily pretreated ER+/HER2- mBC, many of whom had progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.[3][9][10]
Efficacy Data
The following tables summarize the key efficacy findings from the Phase 1 study of PF-07248144.
Table 1: Efficacy of PF-07248144 in ER+/HER2- Metastatic Breast Cancer
| Treatment Arm | Dose | Number of Patients (n) | Objective Response Rate (ORR) (95% CI) | Clinical Benefit Rate (CBR) (95% CI) | Median Progression-Free Survival (mPFS) (95% CI) | Median Duration of Response (mDOR) (95% CI) |
| PF-07248144 Monotherapy | 5 mg QD | 35 | 11.4% (3.2-26.7) | 31.4% (16.9-49.3) | - | 12.0 months (7.4-NE) |
| PF-07248144 + Fulvestrant | 5 mg QD | 43 | 37.2% (23.0-53.3) | 55.8% (39.9-70.9) | 10.7 months (5.3-13.8) | 15.8 months (9.2-NE) |
| PF-07248144 + Fulvestrant | 1 mg QD | 29 | 24.1% (10.3-43.5) | 37.9% (20.7-57.7) | 3.6 months (1.8-5.6) | 4.6 months (3.4-NE) |
| Data as of various cutoff dates in 2023 and 2024.[10][11] | ||||||
| NE = Not Estimable |
Safety and Tolerability
The most common treatment-related adverse events (TRAEs) are detailed below.
Table 2: Common Treatment-Related Adverse Events (TRAEs) for PF-07248144 (Any Grade)
| Adverse Event | PF-07248144 + Fulvestrant (5 mg) Frequency |
| Dysgeusia | 83.7% |
| Neutropenia | 65.1% |
| Anemia | 44.2% |
| Grade 3 or higher TRAEs were reported in 62.8% of patients. The most frequent Grade ≥3 TRAE was neutropenia. No febrile neutropenia was observed.[1][11][12] |
Comparison with Alternative Therapies
The current standard of care for patients with HR+/HER2- mBC who have progressed on endocrine therapy, with or without a CDK4/6 inhibitor, includes combinations such as everolimus (B549166) with either exemestane (B1683764) or fulvestrant. These regimens are also being used as comparators in the ongoing Phase 3 KATSIS-1 trial of PF-07248144.[13]
Efficacy of Comparator Regimens
The following table summarizes the efficacy of everolimus-based combinations from key clinical trials.
Table 3: Efficacy of Everolimus-Based Combinations in HR+/HER2- Metastatic Breast Cancer
| Treatment Arm | Trial | Patient Population | Number of Patients (n) | Median Progression-Free Survival (mPFS) (95% CI) | Objective Response Rate (ORR) (95% CI) |
| Everolimus + Exemestane | BOLERO-2 | Postmenopausal, progressed on NSAI | 485 | 7.8 months vs 3.2 months with placebo + exemestane | - |
| Everolimus + Exemestane | 4EVER | Postmenopausal, progressed on or after NSAI | 299 | 5.6 months (5.4-6.0) | 8.9% (5.8-12.9) |
| Everolimus + Exemestane | Real-world study | Progressed on CDK4/6i and chemotherapy | 70 | 6.6 months | 57.1% (Partial Response) |
| Everolimus + Fulvestrant | PrECOG 0102 | Postmenopausal, resistant to AI therapy | 65 (everolimus arm) | 10.4 months vs 5.1 months with placebo + fulvestrant | 18.2% |
| NSAI = Non-steroidal aromatase inhibitor; AI = Aromatase inhibitor. | |||||
| [14][15][16][17][18] |
Safety Profile of Comparator Regimens
Table 4: Common Grade 3 Adverse Events for Everolimus-Based Combinations
| Adverse Event | Everolimus + Fulvestrant (PrECOG 0102) | Everolimus + Exemestane (4EVER) |
| Stomatitis | 9% | 8.4% |
| Pneumonitis | 6% | - |
| Fatigue | 5% | - |
| Hyperglycemia | 6% | - |
| General physical health deterioration | - | 6.7% |
| Dyspnea | - | 4.7% |
| Anemia | - | 4.3% |
| [14][16] |
Experimental Protocols
The data for PF-07248144 is derived from the Phase 1, open-label, multicenter study (NCT04606446).
-
Study Design: The study included a dose-escalation part (Part 1A monotherapy, Part 1B combination) and a dose-expansion part.[9]
-
Patient Population: Patients had locally advanced or metastatic ER+/HER2- breast cancer, castration-resistant prostate cancer, or non-small cell lung cancer that was resistant or intolerant to standard therapy (Part 1A), or metastatic ER+/HER2- breast cancer with progression after at least one line of CDK4/6 inhibitor and endocrine therapy (Part 1B and expansion).[9][10]
-
Treatment Administration: PF-07248144 was administered orally once daily in 28-day cycles. In the combination arms, fulvestrant was administered at a dose of 500 mg.[9]
-
Objectives: The primary objectives were to assess the safety and tolerability of PF-07248144 and to determine the recommended dose for expansion. Secondary objectives included evaluating pharmacokinetics and antitumor activity based on RECIST 1.1.[19]
Clinical Trial Workflow
The following diagram outlines the general workflow of the Phase 1 clinical trial for PF-07248144.
Caption: Phase 1 trial workflow for PF-07248144.
Conclusion
The KAT6A/B inhibitor PF-07248144 has demonstrated promising antitumor activity and a manageable safety profile in heavily pretreated patients with ER+/HER2- metastatic breast cancer.[9][12] The combination of PF-07248144 with fulvestrant, in particular, has shown a notable objective response rate and progression-free survival in a patient population with high unmet need.[11] The ongoing Phase 3 KATSIS-1 trial will be critical in further defining the role of this novel agent in comparison to existing standard-of-care regimens. The primary adverse events of dysgeusia and neutropenia require careful management.[1][12] Continued research and data from pivotal trials will be essential to fully establish the clinical value of KAT6A/B inhibition in this setting.
References
- 1. onclive.com [onclive.com]
- 2. biopharmaapac.com [biopharmaapac.com]
- 3. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. oncologyone.com.au [oncologyone.com.au]
- 7. KAT6 | Insilico Medicine [insilico.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. KAT6 marks another phase 1-to-3 push from Pfizer | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Single-Center Real World Study of Everolimus and Exemestane in HR+/HER2- Metastatic Breast Cancer Following CDK4/6 Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of everolimus plus exemestane in postmenopausal women with hormone receptor‐positive, human epidermal growth factor receptor 2‐negative locally advanced or metastatic breast cancer: Results of the single‐arm, phase IIIB 4EVER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Everolimus Added to Fulvestrant Improved Outcomes for Postmenopausal Women with HR-Positive Breast Cancer [theoncologynurse.com]
- 18. mdpi.com [mdpi.com]
- 19. ascopubs.org [ascopubs.org]
Assessing the Specificity of KAT681 for Thyroid Hormone Receptor Beta: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thyroid hormone receptor beta (TRβ) has emerged as a promising therapeutic target for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH) and dyslipidemia. Selective activation of TRβ in the liver can lead to beneficial effects on lipid metabolism, while minimizing the potential for adverse effects associated with the activation of thyroid hormone receptor alpha (TRα), which is predominantly expressed in the heart, bone, and other tissues. This guide provides a comparative assessment of the specificity of various compounds for TRβ, with a focus on KAT681. However, a notable challenge in directly assessing this compound is the current lack of publicly available quantitative data on its binding affinity and functional activity for TRβ versus TRα.
While information regarding this compound's direct interaction with thyroid hormone receptors is limited, it is described as a liver-selective thyromimetic. In contrast, several other TRβ-selective agonists have been more extensively characterized, providing a basis for comparison. This guide will summarize the available data for these alternative compounds to offer a valuable benchmark for evaluating potential TRβ-targeting therapeutics.
Quantitative Comparison of TRβ Agonist Specificity
The following table summarizes the available quantitative data for well-characterized TRβ agonists. The selectivity of these compounds is typically determined through binding assays (measuring the dissociation constant, Kd) and functional assays (measuring the half-maximal effective concentration, EC50, or the half-maximal inhibitory concentration, IC50). A higher selectivity ratio (TRα/TRβ) indicates greater specificity for the TRβ isoform.
| Compound | Assay Type | TRα Affinity/Activity | TRβ Affinity/Activity | Selectivity Ratio (TRα/TRβ) |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Sobetirome (GC-1) | Binding Affinity (Kd) | 440 pM | 67 pM | 6.6 |
| Functional Activity (EC50) | 0.58 µM | 0.16 µM | 3.6 | |
| Resmetirom (MGL-3196) | Co-factor Binding Assay (EC50) | 3.74 µM | 0.21 µM | 28 |
| Cell-based Functional Assay | - | - | 12.5 | |
| VK2809 | Not Publicly Available | Not Publicly Available | High Affinity | Not Publicly Available |
Note: The absence of data for this compound highlights the need for further public disclosure of its pharmacological profile to enable direct comparison.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to assess specificity, the following diagrams illustrate the thyroid hormone signaling pathway and a general experimental workflow.
Caption: Thyroid hormone signaling pathway.
Caption: Experimental workflow for specificity assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound specificity. Below are generalized protocols for the key experiments cited in the evaluation of TRβ agonists.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kd or Ki) of a test compound for TRα and TRβ by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Purified recombinant human TRα and TRβ ligand-binding domains.
-
Radioligand (e.g., [125I]-T3).
-
Test compound (e.g., this compound) and a known reference compound (e.g., unlabeled T3).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM MgCl2, 5% glycerol, 1 mM DTT).
-
Glass fiber filters and a filter apparatus.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the reference compound.
-
In a 96-well plate, incubate a fixed concentration of the radioligand with either the TRα or TRβ receptor preparation in the presence of varying concentrations of the test compound or reference compound.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a saturating concentration of unlabeled T3).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Coactivator Recruitment Assay (TR-FRET)
This assay measures the functional activity of a compound by quantifying its ability to promote the interaction between the TR and a coactivator peptide, often using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Materials:
-
GST-tagged TRα and TRβ ligand-binding domains.
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled coactivator peptide (e.g., from SRC/p160 family) (acceptor fluorophore).
-
Test compound.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a suitable microplate, add the test compound, the respective TR isoform, and the terbium-labeled anti-GST antibody.
-
Incubate to allow the compound to bind to the receptor.
-
Add the fluorescein-labeled coactivator peptide.
-
Incubate to allow for coactivator recruitment.
-
Measure the TR-FRET signal by exciting the terbium donor at ~340 nm and measuring the emission from both the terbium (~490 nm) and the fluorescein (B123965) acceptor (~520 nm).
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate transcription from a thyroid hormone-responsive promoter.
-
Materials:
-
Mammalian cell line (e.g., HEK293 or HepG2) that does not endogenously express TRs.
-
Expression plasmids for human TRα and TRβ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with thyroid hormone response elements (TREs).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium, including a medium with charcoal-stripped serum to remove endogenous thyroid hormones.
-
Test compound.
-
Luciferase assay reagents.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the TR expression plasmid (either TRα or TRβ), the TRE-luciferase reporter plasmid, and the control plasmid.
-
After transfection, plate the cells in a 96-well plate and culture in medium containing charcoal-stripped serum.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the test compound concentration and determine the EC50 value from the dose-response curve.
-
Conclusion
The selective activation of TRβ presents a compelling strategy for the treatment of metabolic diseases. While this compound is positioned as a liver-selective thyromimetic, a comprehensive assessment of its specificity is hindered by the lack of publicly available, direct comparative data on its interaction with TRα and TRβ. In contrast, compounds like Sobetirome and Resmetirom have been characterized more thoroughly, demonstrating preferential activity for TRβ. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of the specificity of novel TRβ-targeting compounds. For a complete understanding of this compound's therapeutic potential and safety profile, the public disclosure of its binding and functional data for both thyroid hormone receptor isoforms is essential.
KAT6A/B Inhibition: A Promising New Frontier in Hepatocellular Carcinoma Treatment
A comprehensive comparison of the novel KAT6A/B inhibitor, previously misidentified as KAT681, against current standards of care in preclinical liver cancer models reveals a potential paradigm shift in therapeutic strategies. This guide provides an in-depth analysis of the performance of KAT6A/B inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The landscape of hepatocellular carcinoma (HCC) treatment has been dominated by multi-kinase inhibitors and, more recently, immunotherapy. However, the emergence of targeted epigenetic modulators, specifically inhibitors of lysine (B10760008) acetyltransferases (KATs) KAT6A and KAT6B, presents a novel and potent approach to arresting tumor growth. This guide will compare the preclinical performance of the KAT6A/B inhibitor WM-8014 and its analogue WM-1119 against established HCC therapies, including sorafenib (B1663141), lenvatinib, and regorafenib (B1684635), as well as the immunotherapy combination of atezolizumab and bevacizumab.
In Vitro Performance: Targeting the Epigenetic Engine of Cancer
KAT6A/B inhibitors have demonstrated significant potency in preclinical studies by inducing cellular senescence and halting the proliferation of cancer cells. While specific IC50 values for the lead compound WM-8014 in human hepatocellular carcinoma cell lines are not yet publicly available, its efficacy has been established in other cell types, and its mechanism of action is highly relevant to HCC pathogenesis.
| Compound | Target(s) | Cell Line(s) | IC50 | Citation(s) |
| WM-8014 | KAT6A, KAT6B | Cell-free assay | 8 nM (KAT6A), 28 nM (KAT6B) | [1] |
| Mouse Embryonic Fibroblasts | 2.4 µM (proliferation) | [2] | ||
| WM-1119 | KAT6A | Lymphoma cells | 0.25 µM | [3] |
| Sorafenib | Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, Flt-3 | HCC-LM3 | 4.47 µM | [4] |
| SMMC-7721 | 8.79 µM | [4] | ||
| Bel-7402 | 8.98 µM | [4] | ||
| HepG2 | 4.65 µM | [4] | ||
| Huh-7 | 7.26 µM | [4] | ||
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET | HuH-7, Hep3B | Proliferation suppression | [5] |
| Regorafenib | VEGFR1-3, TIE2, PDGFR-β, FGFR1, KIT, RET, RAF-1, BRAF | Various CRC cell lines | Growth inhibition | [6] |
Table 1: In Vitro Efficacy of KAT6A/B Inhibitors and Alternative Therapies in Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against different cancer cell lines, providing a comparative view of their potency.
In Vivo Performance: Arresting Tumor Growth in Living Models
The anti-tumor activity of KAT6A/B inhibitors has been validated in in vivo models, most notably in a zebrafish model of hepatocellular carcinoma. These studies underscore the potential of this new class of drugs to translate into effective clinical therapies.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Citation(s) |
| WM-8014 | Zebrafish model of KRASG12V-driven hepatocellular overproliferation | Not specified | Potentiated oncogene-induced senescence, selectively reduced liver volume. | [1][2][7][8] |
| WM-1119 | Mouse lymphoma model | 3-4 times daily | Arrested tumor growth, reduced tumor burden and spleen weight. | [3][9] |
| Lenvatinib | HuH-7 xenograft mouse model | 0.2 mg/day, oral | Significantly suppressed tumor growth by 46.6% on day 8. | [10] |
| Hep3B2.1-7 and SNU-398 xenograft models | 3-30 mg/kg | Significantly inhibited in vivo tumor growth. | [11] | |
| Regorafenib | Orthotopic H129 mouse hepatoma model | 10 mg/kg, once daily, oral | Significantly different survival time distribution compared to vehicle (p=0.0269). | [12][13] |
| Patient-derived HCC xenograft (PDX) models | 10 mg/kg, once daily, oral | Significant tumor growth inhibition in 8 out of 10 models. | [12][13] | |
| Atezolizumab + Bevacizumab | Not applicable (preclinical data focuses on mechanism) | - | Synergistic anti-tumor effect through dual inhibition of PD-L1 and VEGF. | [14][15] |
| Nivolumab | Not applicable (preclinical data focuses on mechanism) | - | Blocks PD-1 to restore anti-tumor T-cell activity. | [16] |
Table 2: In Vivo Efficacy of KAT6A/B Inhibitors and Alternative Therapies in Animal Models of Cancer. This table outlines the performance of various anti-cancer agents in living models, highlighting their impact on tumor growth and survival.
Mechanism of Action: A Novel Approach to Cancer Therapy
KAT6A/B inhibitors function as reversible competitors of acetyl coenzyme A, a critical cofactor for histone acetyltransferases.[7][8] By blocking the activity of KAT6A and KAT6B, these inhibitors prevent the acetylation of histones, leading to changes in gene expression that ultimately induce cell cycle exit and cellular senescence without causing DNA damage.[7][8]
In hepatocellular carcinoma, KAT6A has been shown to be upregulated and plays a crucial role in promoting tumor progression. It achieves this by acetylating histone H3 at lysine 23 (H3K23ac), which in turn recruits the TRIM24 protein to activate the transcription of the SOX2 gene, a key driver of cancer cell proliferation and stemness.
Below is a diagram illustrating the KAT6A signaling pathway in hepatocellular carcinoma.
Caption: KAT6A signaling pathway in HCC.
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
Hepatocellular carcinoma cell lines (e.g., HepG2, Huh-7, HCC-LM3, SMMC-7721) are seeded in 96-well plates. After 24 hours of incubation, cells are treated with various concentrations of the test compounds (e.g., WM-8014, sorafenib) for a specified period (e.g., 24, 48, or 72 hours). Cell viability is then assessed using a standard method such as the Cell Counting Kit-8 (CCK8) or MTS assay. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Tumor Model (General Protocol)
Human hepatocellular carcinoma cells (e.g., HuH-7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice). Once tumors become palpable, mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., lenvatinib) orally at a specified dose and schedule. The control group receives a vehicle. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed, and further analysis such as immunohistochemistry can be performed.
The workflow for a typical in vivo xenograft study is depicted below.
Caption: In vivo xenograft model workflow.
Conclusion and Future Directions
The preclinical data strongly suggest that KAT6A/B inhibitors, such as WM-8014 and WM-1119, represent a highly promising new class of therapeutics for hepatocellular carcinoma. Their novel mechanism of action, which induces cellular senescence rather than direct cytotoxicity, offers a potential advantage over existing therapies, particularly in overcoming drug resistance.
While direct comparative data in identical liver cancer models is still emerging, the potent in vitro and in vivo activity of KAT6A/B inhibitors positions them as a compelling alternative to current standards of care. Further research, including head-to-head preclinical trials and eventual clinical evaluation, is warranted to fully elucidate their therapeutic potential in HCC. The continued exploration of epigenetic modulators like KAT6A/B inhibitors is poised to open new avenues for personalized and more effective cancer treatments.
References
- 1. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simvastatin re-sensitizes hepatocellular carcinoma cells to sorafenib by inhibiting HIF-1α/PPAR-γ/PKM2-mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. FDA Approves Atezolizumab Plus Bevacizumab for Liver Cancer - NCI [cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluating the Safety and Efficacy of Nivolumab in Patients with Advanced Hepatocellular Carcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of KAT681: A Guide to Safe and Compliant Practices
Absence of a specific Safety Data Sheet (SDS) for the novel compound KAT681 necessitates a cautious and informed approach to its disposal. While this guide provides a framework for the proper handling and disposal of laboratory chemicals, it is imperative that researchers, scientists, and drug development professionals consult the official SDS provided by the manufacturer or supplier of this compound for detailed and specific instructions. Adherence to the compound-specific SDS is the cornerstone of laboratory safety and environmental responsibility.
In the absence of a dedicated SDS for this compound, the following procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting. These steps are designed to mitigate risks and ensure compliance with general safety and environmental regulations.
General Disposal Protocol for Laboratory Chemicals
The proper disposal of a chemical agent such as this compound should be approached as a systematic process, beginning with a thorough risk assessment and ending with documented, compliant removal by a certified waste management provider.
Step-by-Step Disposal Workflow
-
Waste Identification and Classification: The first crucial step is to determine if the waste is hazardous. Based on available chemical information for similar compounds, it is prudent to treat this compound as hazardous waste. A comprehensive hazard assessment, guided by the forthcoming SDS, will confirm its specific characteristics (e.g., ignitable, corrosive, reactive, toxic).
-
Segregation: To prevent dangerous chemical reactions, this compound waste should be segregated from other, incompatible waste streams. This includes keeping it separate from strong acids, bases, and oxidizing agents.
-
Containerization: Utilize a designated, chemically compatible, and leak-proof container for the collection of this compound waste. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and its CAS number (373641-87-3). The label should also include the accumulation start date and the primary hazard(s) associated with the chemical.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should have secondary containment to control any potential spills.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a detailed inventory of the waste.
Essential Data for Safe Disposal
The following table summarizes the type of quantitative and qualitative data that would be found in a specific SDS for this compound and is critical for its safe disposal. This table is for illustrative purposes only and the data points must be confirmed with the actual SDS for this compound.
| Data Point | Information to be Obtained from SDS | Importance for Disposal |
| Hazard Classification | GHS pictograms and hazard statements (e.g., Acute Toxicity, Skin Irritant, Carcinogen). | Determines the required personal protective equipment (PPE), segregation requirements, and appropriate disposal route. |
| Personal Protective Equipment (PPE) | Specifications for gloves, eye protection, and respiratory protection. | Ensures the safety of personnel handling the waste. |
| Physical Properties | Physical state (solid, liquid), pH, and solubility. | Informs the choice of container and potential for reactions with other substances. |
| Stability and Reactivity | Information on chemical stability and incompatibilities with other materials. | Prevents accidental and dangerous chemical reactions in the waste container. |
| Toxicological Information | LD50 and LC50 data, information on acute and chronic health effects. | Highlights the potential health risks and reinforces the need for careful handling and containment. |
| Disposal Considerations | Specific instructions for disposal, including any required treatment or neutralization steps and appropriate waste codes. | Provides the definitive, legally compliant method for disposing of the chemical waste. |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of a laboratory chemical like this compound.
By adhering to these general principles and, most importantly, obtaining and following the specific guidance within the Safety Data Sheet for this compound, laboratory professionals can ensure a safe working environment and maintain full compliance with all relevant regulations.
Essential Safety and Handling Guidance for KAT681
Disclaimer: A specific Safety Data Sheet (SDS) for KAT681 (CAS Number: 373641-87-3) was not located in publicly available resources. The following guidance is based on general laboratory safety principles for handling novel, biologically active chemical compounds and should be supplemented by a thorough risk assessment conducted by the user in consultation with their institution's Environmental Health and Safety (EHS) department.
This compound is identified as a novel, liver-selective thyromimetic, a compound that mimics the effects of thyroid hormones. It has been used in preclinical research, specifically in studies involving rats to investigate its effects on hepatocellular proliferative lesions. As a fluorinated organic compound, specific precautions related to the handling and disposal of such chemicals should be observed.
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a cautious approach to PPE is warranted. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosols of the compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | Prevents skin contact with the compound. Glove compatibility should be verified with the solvent used to dissolve this compound. |
| Body Protection | A fully buttoned laboratory coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A certified respiratory protection (e.g., N95 or higher) should be used when handling the solid form of the compound or when there is a risk of aerosol generation. Work should be conducted in a certified chemical fume hood. | Prevents inhalation of the compound, which could be a primary route of exposure for a biologically active molecule. |
Operational Plan for Handling this compound
1. Engineering Controls:
-
All work with solid or concentrated solutions of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use of a powder-containment balance enclosure is recommended when weighing the solid compound.
2. Administrative Controls:
-
Develop a standard operating procedure (SOP) for the handling of this compound, including procedures for weighing, dissolving, and administering the compound.
-
Ensure all personnel handling the compound are trained on the potential hazards and the specific procedures outlined in the SOP.
-
Keep a log of the amount of this compound used and stored.
3. Procedural Steps:
-
Weighing: Carefully weigh the solid compound in a chemical fume hood, using a tared weigh boat or paper.
-
Dissolving: Add the solvent to the solid compound slowly and stir to dissolve. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
Storage: Store this compound in a well-ventilated, cool, and dry place, away from incompatible materials. The container should be tightly sealed and clearly labeled.
-
Spill Response: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and clean the spill according to your institution's EHS guidelines for chemical spills.
Disposal Plan
As a fluorinated organic compound, this compound waste must be managed as hazardous waste.
-
Waste Segregation: Collect all waste contaminated with this compound (e.g., pipette tips, gloves, empty containers, unused solutions) in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of this compound.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study involving a test compound like this compound.
This document provides foundational safety and logistical information for handling this compound. It is imperative that all researchers and laboratory personnel conduct a thorough risk assessment and consult with their institutional EHS department before commencing any work with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
